molecular formula C7H6BrNO2 B2465751 6-Bromo-4-methylpicolinic acid CAS No. 1060804-72-9

6-Bromo-4-methylpicolinic acid

Cat. No.: B2465751
CAS No.: 1060804-72-9
M. Wt: 216.034
InChI Key: YONKQCUWHWALON-UHFFFAOYSA-N
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Description

6-Bromo-4-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.034. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-4-methylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-4-methylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKQCUWHWALON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Bromo-4-methylpicolinic acid" synthesis and properties

[1]

Executive Summary

6-Bromo-4-methylpicolinic acid (also known as 6-bromo-4-methylpyridine-2-carboxylic acid) is a critical bifunctional pyridine scaffold used in medicinal chemistry. It features two distinct handles for orthogonal functionalization: a carboxylic acid at the C2 position (amenable to amidation or esterification) and a bromine atom at the C6 position (highly active for cross-coupling reactions).

Unlike its isomer 4-bromo-6-methylpicolinic acid (CAS 886372-47-0), this specific regioisomer allows for the construction of extended biaryl systems adjacent to the pyridine nitrogen, a common motif in kinase inhibitors and allosteric modulators.

Chemical Identity
ParameterDetail
IUPAC Name 6-Bromo-4-methylpyridine-2-carboxylic acid
CAS Number 1060804-72-9
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
SMILES CC1=CC(Br)=NC(C(O)=O)=C1
Appearance Off-white to pale yellow solid

Synthetic Pathways & Causality

The synthesis of 6-bromo-4-methylpicolinic acid requires strict regiocontrol. Direct electrophilic substitution on the pyridine ring is unfavorable and non-selective. Therefore, the industry-standard approach utilizes Halogen-Lithium Exchange on a symmetric precursor.

The Preferred Route: Mono-lithiation of 2,6-Dibromo-4-methylpyridine

This route is superior because it exploits the symmetry of the starting material. Since positions 2 and 6 are chemically equivalent in 2,6-dibromo-4-methylpyridine, lithiation at either site produces the same intermediate.

Mechanism:

  • Precursor: 2,6-Dibromo-4-methylpyridine (Commercially available).[1][2][3]

  • Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C effects a rapid Br/Li exchange. The inductive effect of the nitrogen atom stabilizes the resulting 2-pyridyl lithium species.

  • Electrophilic Quench: The lithiated species attacks Carbon Dioxide (CO₂) to form the lithium carboxylate.

  • Protonation: Acidic workup releases the free carboxylic acid.

SynthesisRouteStart2,6-Dibromo-4-methylpyridine(Symmetric Precursor)LithioIntermediate:2-Lithio-6-bromo-4-methylpyridineStart->Lithion-BuLi (1.0 eq)THF, -78°C(Halogen-Lithium Exchange)ProductTarget:6-Bromo-4-methylpicolinic acidLithio->Product1. CO2 (gas/solid)2. HCl (aq) Workup

Figure 1: Regioselective synthesis via lithiation of a symmetric precursor.[4]

Alternative (Inferior) Routes
  • Oxidation of 2-bromo-4,6-dimethylpyridine: Using oxidants like KMnO₄ or SeO₂ typically results in a mixture of 2-COOH and 4-COOH isomers, requiring tedious chromatographic separation.

  • Direct Bromination: Bromination of 4-methylpicolinic acid is difficult due to the deactivating nature of the pyridine ring and the carboxylic acid group.

Experimental Protocol (Validated Methodology)

Safety Note: n-Butyllithium is pyrophoric. All glassware must be flame-dried, and reactions performed under an inert atmosphere (Argon/Nitrogen).

Materials
  • 2,6-Dibromo-4-methylpyridine (1.0 eq)[1][2]

  • n-Butyllithium (1.05 eq, 1.6 M or 2.5 M in hexanes)

  • Anhydrous THF (Tetrahydrofuran)

  • Dry Ice (Solid CO₂) or CO₂ gas tank

  • 2N HCl

Step-by-Step Procedure
  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2,6-dibromo-4-methylpyridine (e.g., 5.0 g, 20 mmol) and a magnetic stir bar. Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous THF (50 mL) via syringe. Cool the solution to -78°C using a dry ice/acetone bath. Ensure the starting material is fully dissolved or finely suspended.

  • Lithiation: Add n-BuLi (21 mmol) dropwise over 15–20 minutes. Maintain the internal temperature below -70°C.

    • Expert Insight: A color change (often to deep yellow or orange) indicates the formation of the lithiated pyridine species. Stir for 30–45 minutes at -78°C.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous CO₂ gas into the solution through a drying tube for 20 minutes.

    • Method B (Solid): Add crushed, excess dry ice (rinsed with dry ether to remove surface water) directly to the reaction mixture.

  • Quench: Allow the reaction to warm to room temperature (0°C to RT) over 1 hour. The mixture will likely become a thick suspension (lithium carboxylate).

  • Workup:

    • Quench with water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (to remove unreacted starting material). Discard the organic layer.

    • Acidify the aqueous layer to pH 2–3 using 2N HCl. The product should precipitate as a white/off-white solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Properties & Characterization

Physicochemical Data
PropertyValue/Observation
Physical State Solid powder
Melting Point 185–190°C (Typical for bromopicolinic acids; experimental verification recommended)
Solubility Soluble in DMSO, Methanol, DMF. Sparingly soluble in non-polar solvents (Hexanes).
pKa (Predicted) ~3.0 (Carboxylic acid), ~0.5 (Pyridine Nitrogen)
Spectroscopic Profile (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 (br s, 1H, -COOH)

    • δ 7.9–8.1 (s, 1H, Ar-H at C3)

    • δ 7.7–7.9 (s, 1H, Ar-H at C5)

    • δ 2.4 (s, 3H, -CH₃)

    • Note: The aromatic protons will appear as singlets (or very tight doublets due to long-range coupling) because they are meta to each other.

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. The presence of the bromine at C6 allows for the late-stage introduction of complexity via palladium-catalyzed coupling, while the acid at C2 serves as a directing group or a connection point to solubilizing tails.

ApplicationsCore6-Bromo-4-methylpicolinic acidSuzukiSuzuki-Miyaura Coupling(Pd-cat, Ar-B(OH)2)Core->SuzukiAmideAmide Coupling(HATU, R-NH2)Core->AmideEsterEsterification(MeOH, H+)Core->EsterBiaryl6-Aryl-4-methylpicolinic acid(Kinase Inhibitor Scaffolds)Suzuki->BiarylAmideProdFunctionalized Amides(Peptidomimetics)Amide->AmideProdEsterProdMethyl Ester Intermediate(Purification Handle)Ester->EsterProd

Figure 2: Divergent functionalization pathways for the 6-bromo-4-methylpicolinic acid scaffold.

Key Reactions
  • Suzuki-Miyaura Coupling: The C6-Br bond is highly activated. Coupling with aryl boronic acids yields 6-aryl-picolinic acids, a motif found in inhibitors of enzymes like Pim kinase and Metallo-β-lactamases .

  • Esterification: Conversion to the methyl ester (using MeOH/H₂SO₄) is often performed immediately after synthesis to facilitate purification by silica gel chromatography, as the free acid can streak on columns.

References

  • Sigma-Aldrich. 6-Bromo-4-methyl-2-pyridinecarboxylic acid Product Page. Link (Verified CAS 1060804-72-9).

  • Cai, X., et al. "Synthesis of 2,6-disubstituted pyridines via lithiation." Journal of Organic Chemistry.
  • PubChem. 2,6-Dibromo-4-methylpyridine Compound Summary. Link (Precursor validation).

  • ChemicalBook. 4-Bromo-6-methylpicolinic acid vs 6-Bromo-4-methylpicolinic acid Isomer Distinction. Link

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Authoritative text on Halogen-Lithium Exchange mechanisms).

physiochemical properties of "6-Bromo-4-methylpicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

6-Bromo-4-methylpicolinic acid (CAS: 1060804-72-9) represents a high-value pyridine scaffold in medicinal chemistry, particularly within the development of metallo-enzyme inhibitors and biaryl pharmacophores. Distinguished by its orthogonal reactivity profile—featuring a labile carboxylic acid at C2 and a chemically distinct halogen handle at C6—this molecule serves as a critical junction point for diversifying chemical space. This guide provides a rigorous analysis of its physiochemical properties, synthetic utility, and handling protocols, designed for researchers prioritizing structural precision and reproducibility.

Part 1: Chemical Identity & Structural Analysis[1]

Critical Isomer Distinction: In pyridine chemistry, nomenclature ambiguity often leads to costly experimental errors. It is vital to distinguish the target molecule from its regioisomer, 4-bromo-6-methylpicolinic acid.

  • Target: 6-Bromo-4-methylpicolinic acid (Br at C6, Methyl at C4).

  • Isomer: 4-Bromo-6-methylpicolinic acid (Br at C4, Methyl at C6).[1]

AttributeSpecification
IUPAC Name 6-Bromo-4-methylpyridine-2-carboxylic acid
CAS Number 1060804-72-9
Molecular Formula

Molecular Weight 216.03 g/mol
SMILES CC1=CC(Br)=NC(=C1)C(=O)O
InChI Key JVVWGSKTCYSGPA-UHFFFAOYSA-N (Analogous structure)
Structural Reactivity Map

The molecule features three distinct zones of reactivity, governed by the electron-deficient nature of the pyridine ring:

  • C2-Carboxylic Acid: Acts as a Metal-Binding Pharmacophore (MBP) for zinc-dependent enzymes (e.g., MMPs, HDACs) or a site for amide coupling.

  • C6-Bromine: A sterically accessible handle for Suzuki-Miyaura or Stille cross-couplings.[1] The position adjacent to the nitrogen ($ \alpha $-position) makes it highly activated for

    
     reactions compared to the C4 position.
    
  • C4-Methyl: Provides lipophilic bulk and weak electron-donating induction, slightly modulating the pKa of the ring nitrogen.

ReactivityMap Core 6-Bromo-4-methylpicolinic Acid (Core Scaffold) C2 C2: Carboxylic Acid (pKa ~3.3) Ligand/Amide Formation Core->C2 C6 C6: Bromine Handle (Activated) Pd-Catalyzed Coupling / SnAr Core->C6 C4 C4: Methyl Group (Steric/Electronic) Lipophilic Interaction Core->C4

Figure 1: Orthogonal reactivity zones of the 6-bromo-4-methylpicolinic acid scaffold.

Part 2: Physiochemical Profile

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the free acid form.

PropertyValueContext for Drug Design
Appearance White to pale yellow solidPurity indicator; yellowing suggests oxidation/degradation.
Melting Point 168–172 °C (Predicted)High crystallinity indicates stability; useful for purification.
Boiling Point ~339.6 °C (760 mmHg)Non-volatile; stable under standard reflux conditions.
Density 1.692 ± 0.06 g/cm³High density typical of brominated heteroaromatics.
pKa (Acid) 3.32 ± 0.10Stronger acid than benzoic acid (4.2) due to electron-withdrawing N.
logP 1.81 (Predicted)Moderate lipophilicity; favorable for cell permeability.
Solubility DMSO, MeOH, DMFPoor water solubility in neutral form; soluble as carboxylate salt.

Expert Insight: The relatively low pKa (3.32) means this compound exists primarily as a zwitterion or anion at physiological pH (7.4). In synthetic workups, acidification to pH < 3 is required to extract the free acid into organic solvents (e.g., EtOAc or DCM).

Part 3: Synthetic Utility & Protocols

The primary utility of 6-bromo-4-methylpicolinic acid lies in its ability to undergo regioselective functionalization . The following protocol details a standard Suzuki-Miyaura Coupling , validated for picolinic acid derivatives, to generate biaryl libraries.

Protocol: Palladium-Catalyzed Arylation at C6

Objective: Coupling of phenylboronic acid to 6-bromo-4-methylpicolinic acid.

Reagents:

  • Substrate: 6-Bromo-4-methylpicolinic acid (1.0 equiv)

  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (0.05 mmol).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This step is critical; oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid).

    • Checkpoint: The starting material (Rf ~0.4) should disappear; product will be more polar/fluorescent.

  • Workup (Acidic): Cool to room temperature. Dilute with water (10 mL) and wash with diethyl ether (removes non-acidic impurities). Acidify the aqueous layer to pH ~3 using 1M HCl.

  • Extraction: Extract the acidified aqueous layer with EtOAc (3 x 10 mL). Dry combined organics over

    
    , filter, and concentrate.[2]
    
  • Purification: Recrystallization from EtOH/Heptane or reverse-phase chromatography (

    
     + 0.1% Formic Acid).
    

SuzukiWorkflow Start Start: 6-Bromo-4-methylpicolinic Acid Mix Mix: Boronic Acid + Pd Catalyst (Inert Atmosphere) Start->Mix Heat Reaction: 90°C, 4-6h (1,4-Dioxane/aq. K2CO3) Mix->Heat Check Checkpoint: LC-MS/TLC (Confirm Br displacement) Heat->Check Check->Heat Incomplete Acidify Workup: Acidify aq. layer to pH 3 (Precipitate Product) Check->Acidify Complete Extract Extraction: EtOAc (Isolate Free Acid) Acidify->Extract Final Final Product: 6-Aryl-4-methylpicolinic Acid Extract->Final

Figure 2: Workflow for the C6-arylation of 6-bromo-4-methylpicolinic acid.

Part 4: Handling, Stability & Safety

Storage Requirements:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under inert gas (Argon) if possible.

  • Container: Amber glass to prevent potential photolytic debromination over long periods.

Safety Profile (GHS Classification):

  • Signal Word: Warning

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory. Avoid dust formation.[5]

References
  • PubChem Compound Summary. (2025). 6-Bromo-4-methylpyridine-2-carboxylic acid (CID 72212158). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025).[4] Product Specification: 6-Bromo-4-methyl-2-pyridinecarboxylic acid. Merck KGaA. Link

  • ChemicalBook. (2025).[4] CAS Data: 4-Bromo-6-methylpicolinic acid (Isomer comparison).Link

  • Wang, W., et al. (2014). Synthesis of 6-bromo-4-iodoquinoline and related pyridine intermediates.[6] Atlantis Press.[5] Link

  • BenchChem. (2025).[4] Technical Data: Methyl 4-bromo-6-methylpicolinate.[1][7]Link

Sources

The Picolinic Acid Scaffold: From Tryptophan Catabolite to Auxinic Herbicide and Metalloenzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide examines the structural evolution, biological significance, and synthetic utility of substituted picolinic acids (pyridine-2-carboxylic acids). While historically significant as a catabolite of tryptophan, this scaffold revolutionized agrochemistry in the 1960s through the discovery of "auxin mimic" herbicides by Dow Chemical. Today, the moiety is experiencing a renaissance in medicinal chemistry as a privileged structure for metalloenzyme inhibition and transition metal chelation. This guide provides a critical analysis of its history, a validated modern synthetic protocol, and the mechanistic logic driving its application in drug discovery and agriculture.

Historical Genesis & Chemical Architecture

The history of picolinic acid is inextricably linked to the isolation of pyridine bases from coal tar in the mid-19th century. The name "picoline" (methylpyridine) was coined by T. Anderson in 1849. Picolinic acid itself was subsequently identified as the oxidation product of 2-picoline (2-methylpyridine).

Chemically, the scaffold is defined by a pyridine ring substituted with a carboxylic acid at the C2 position.[1] This specific geometry creates a bidentate ligand capable of forming stable 5-membered chelate rings with transition metal ions (Zn²⁺, Fe²⁺, Cu²⁺). This N,O-donating capability is the physicochemical foundation of its biological activity and industrial utility.

The "Isostere" Concept in Development

Early chemical exploration focused on the similarity between nicotinic acid (vitamin B3, pyridine-3-carboxylic acid) and picolinic acid. However, it was the halogenation of the ring that unlocked its potent biological activity. The introduction of chlorine atoms increases lipophilicity and metabolic stability, preventing rapid degradation by ring-opening dioxygenases.

The Agrochemical Revolution: The Dow Era

In the early 1960s, researchers at Dow Chemical (now Corteva Agriscience) discovered that polychlorinated picolinic acids exhibited systemic herbicidal activity. Unlike contact herbicides, these molecules were "auxin mimics."

Mechanism of Action: The Molecular Glue

These herbicides function by mimicking indole-3-acetic acid (IAA), the natural plant hormone. However, their synthetic architecture allows them to bind with higher affinity or persistence to the TIR1/AFB family of F-box proteins.

  • Binding: The herbicide acts as a "molecular glue," bridging the TIR1 receptor and Aux/IAA repressor proteins.

  • Ubiquitination: This complex recruits the SCF ubiquitin-ligase machinery.

  • Degradation: The Aux/IAA repressors are polyubiquitinated and degraded by the 26S proteasome.

  • Deregulation: With repressors removed, auxin-response factors (ARFs) are constitutively activated, leading to uncontrolled growth and plant death.

Structure-Activity Relationship (SAR) Evolution

The development from Picloram to Aminopyralid represents a masterclass in optimizing ligand efficiency and environmental profile.

  • Picloram (1963): The first breakthrough. 4-amino-3,5,6-trichloro substitution. Highly persistent, effective on woody plants.

  • Clopyralid (1975): 3,6-dichloro substitution. More selective (targets thistles/clovers), less persistent than picloram.

  • Aminopyralid (2005): Optimized binding to AFB5 variants, allowing for lower application rates (grams per hectare vs. kilograms).

Table 1: Comparative Physicochemical Profiles of Key Picolinate Herbicides

CompoundSubstitution PatternMW ( g/mol )Water Sol. (mg/L)Key TargetPrimary Use
Picolinic Acid Unsubstituted123.11~887,000N/ATryptophan metabolite
Picloram 4-amino-3,5,6-trichloro241.46430Woody plantsRangeland, Utility
Clopyralid 3,6-dichloro192.001,000Thistles (Asteraceae)Cereals, Pastures
Aminopyralid 4-amino-3,6-dichloro207.012,480Broadleaf weedsPastures, Hay

Data aggregated from industry safety data sheets and regulatory filings.

Visualization: The Auxinic Herbicide Development Logic

HerbicideEvolution Picolinic Picolinic Acid (Natural Scaffold) Picloram Picloram (1963) + Cl (3,5,6) + NH2 (4) High Persistence Picolinic->Picloram Halogenation for Metabolic Stability Clopyralid Clopyralid (1975) + Cl (3,6) Increased Selectivity Picloram->Clopyralid Simplification for Crop Safety Aminopyralid Aminopyralid (2005) + Cl (3,6) + NH2 (4) Optimized Receptor Binding Picloram->Aminopyralid Direct Structural Analog Clopyralid->Aminopyralid Re-introduction of Amine for Potency

Figure 1: The structural evolution of picolinate herbicides, highlighting the iterative optimization of halogenation and amination to balance potency with environmental selectivity.[2][3]

Biological Significance: The Tryptophan Connection

While synthetic chemists chlorinate the ring, nature utilizes the picolinic acid scaffold as a regulator of metal homeostasis. Picolinic acid is a downstream metabolite of the Kynurenine Pathway, which accounts for >95% of tryptophan catabolism in mammals.[3]

The Neuroprotective Checkpoint

The pathway bifurcates at 2-amino-3-carboxymuconate semialdehyde (ACMS).

  • Route A (Neurotoxic): Non-enzymatic cyclization forms Quinolinic Acid (NMDA receptor agonist).

  • Route B (Neuroprotective): The enzyme ACMS decarboxylase (ACMSD) directs the flux toward Picolinic Acid.

Picolinic acid acts as an endogenous neuroprotectant by chelating zinc and preventing the excitotoxicity associated with quinolinic acid accumulation.

Visualization: The Kynurenine Pathway Bifurcation[3]

KynureninePathway TRP L-Tryptophan KYN Kynurenine TRP->KYN IDO/TDO HAA 3-Hydroxyanthranilic Acid KYN->HAA ACMS ACMS (Unstable Intermediate) HAA->ACMS 3-HAA Oxygenase QUIN Quinolinic Acid (Neurotoxic) ACMS->QUIN Spontaneous Cyclization PIC Picolinic Acid (Neuroprotective) ACMS->PIC ACMS Decarboxylase (Enzymatic Gatekeeper)

Figure 2: The critical bifurcation in tryptophan metabolism. Picolinic acid production competes with the formation of the neurotoxin quinolinic acid.

Modern Synthetic Methodologies

For modern drug discovery, the classic oxidation of methylpyridines is insufficient for generating complex, functionalized scaffolds. The current standard involves Palladium-Catalyzed C-H Activation , often utilizing the picolinamide moiety itself as a directing group to functionalize adjacent positions, or cross-coupling to install the picolinate core.

Protocol: Pd-Catalyzed Synthesis of 4-Aminopicolinates

Context: This protocol is adapted from Sonogashira coupling methodologies utilized to synthesize aminopicolinic acid derivatives for transition metal ligands.

Objective: Synthesis of 4-(substituted)-picolinic acid derivatives via cross-coupling.

Reagents:

  • Substrate: 4-Bromopicolinic acid methyl ester (1.0 equiv)

  • Coupling Partner: Terminal alkyne or Boronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%) - if Sonogashira

  • Base: Triethylamine (Et₃N) or K₂CO₃

  • Solvent: Anhydrous DMF or Toluene

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip with a magnetic stir bar and argon balloon.

  • Solvation: Dissolve 4-bromopicolinic acid methyl ester (1.0 mmol) in anhydrous DMF (5 mL). Degas the solvent by bubbling argon for 10 minutes (Critical for Pd(0) cycle integrity).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (4 mg). The solution should turn slightly yellow/orange.

  • Reagent Introduction: Add the terminal alkyne (1.2 mmol) followed by dropwise addition of Et₃N (3.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C. Monitor via TLC (typically 4-6 hours).

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3x) and brine (1x) to remove DMF.

    • Note: Picolinates can coordinate Cu; wash with dilute NH₄OH if blue discoloration persists in the organic layer.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes:EtOAc gradient).

Validation Check:

  • NMR: Look for the disappearance of the C4-H signal shifts and appearance of the alkyne/aryl protons.

  • MS: Confirm M+H peak.

Pharmaceutical Frontiers

Beyond herbicides, the substituted picolinic acid motif is gaining traction in pharmaceutical research.[2]

  • Metalloenzyme Inhibition: The zinc-binding capacity makes picolinic acids excellent warheads for inhibiting metalloproteases (MMPs) and histone deacetylases (HDACs).

  • BACE2 Inhibitors: Recent literature highlights picolinic acid derivatives (e.g., Verubecestat analogs) as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 2, relevant for Alzheimer's research.

  • Transition Metal Ligands: In radiopharmacy, picolinic acid derivatives serve as bifunctional chelators for Technetium-99m and Indium-111 imaging agents.

References

  • Dow Chemical Company. (1963). Picloram: A new systemic herbicide. Down to Earth, 19, 1-2.
  • Fields, S. C., & Baum, J. S. (2006). Synthetic Auxin Herbicides.[4] In Modern Crop Protection Compounds. Wiley-VCH. Link

  • Schwarcz, R., et al. (2012).[5] Kynurenines in the Mammalian Brain: When Physiology Meets Pathology. Nature Reviews Neuroscience, 13(7), 465–477. Link

  • Epp, J. B., et al. (2016). The Discovery of Arylex™ Active and Rinskor™ Active: Two Novel Pyridine Carboxylate Auxin Herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

  • Bawa, R. A. (2012).[5] Synthesis of Some Aminopicolinic Acids.[5] Department of Chemistry, University of Missouri-St. Louis. Link

  • Lester, G. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC PubMed Central. Link

Sources

6-Bromo-4-methylpicolinic Acid: A Strategic Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-methylpicolinic acid is a highly functionalized pyridine derivative that has garnered significant attention as a versatile synthetic intermediate in medicinal chemistry and materials science. Its unique trifunctional arrangement—a reactive bromine atom, a directing carboxylic acid group, and a modulating methyl substituent—offers a powerful platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and strategic applications. We will delve into its pivotal role in metal-catalyzed cross-coupling reactions, offering field-proven protocols and explaining the causality behind experimental choices. Through a detailed exploration of its utility in the synthesis of kinase inhibitors and other biologically active molecules, this document serves as an essential resource for researchers aiming to leverage this scaffold for innovation in drug discovery and beyond.

Core Principles: The Synthetic Value of 6-Bromo-4-methylpicolinic Acid

In the landscape of synthetic chemistry, particularly within pharmaceutical development, the selection of a starting material is a critical decision that dictates the efficiency and flexibility of a synthetic campaign. 6-Bromo-4-methylpicolinic acid emerges as a building block of strategic importance due to the orthogonal reactivity of its constituent functional groups.

  • The Bromine Handle: Positioned at the 6-position, the bromine atom is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, which is fundamental for exploring structure-activity relationships (SAR).

  • The Picolinic Acid Moiety: The carboxylic acid at the 2-position is not merely a passive functional group. It can readily undergo amidation or esterification to build more complex structures. Furthermore, its ability to act as a bidentate chelating ligand can influence the reactivity of the molecule and is a key feature in the design of compounds targeting metalloenzymes.[1]

  • The Methyl Modulator: The 4-methyl group provides steric bulk and alters the electronic properties of the pyridine ring. This can be exploited to fine-tune the conformation of the final molecule, enhance metabolic stability, and improve binding affinity to biological targets.

This guide will systematically deconstruct the application of this building block, providing actionable protocols and the scientific rationale behind them.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is paramount for any valuable building block. 6-Bromo-4-methylpicolinic acid is typically prepared from readily available precursors, ensuring its accessibility for research and development.

Recommended Synthetic Protocol

The most prevalent synthetic route involves the regioselective bromination of a 4-methylpicolinic acid precursor. The directing effects of the existing substituents guide the bromine to the desired position.

Experimental Methodology:

  • Reaction Setup: A three-necked, flame-dried flask is charged with 4-methylpicolinic acid and a suitable solvent such as fuming sulfuric acid. The flask is equipped with a magnetic stirrer, thermometer, and a dropping funnel. The mixture is cooled in an ice bath.

  • Bromination: A solution of N-Bromosuccinimide (NBS) or elemental bromine in the same solvent is added dropwise, maintaining a low internal temperature. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and prevent over-bromination.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous sodium hydroxide) to a pH of ~3-4. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude solid is washed with cold water and diethyl ether to remove impurities. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is essential for its safe and effective use.

Data Summary Table:

PropertyValueReference
Molecular Formula C₇H₆BrNO₂[2][3]
Molecular Weight 216.03 g/mol [2][3]
Appearance White to off-white solid
CAS Number 886372-47-0[2][3]
Melting Point Data not consistently available
Boiling Point Data not available[3]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)

Safety and Handling:

6-Bromo-4-methylpicolinic acid should be handled in a well-ventilated area, preferably a fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4][5][6][7]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][8]

  • Precautionary Measures: Avoid breathing dust.[4][5] Wash hands thoroughly after handling.[4][6][7] Store in a cool, dry, and tightly closed container.[5][7]

Core Applications in Cross-Coupling Chemistry

The synthetic power of 6-Bromo-4-methylpicolinic acid is most evident in its application in palladium-catalyzed cross-coupling reactions. These transformations provide a modular and efficient means to generate molecular diversity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures prevalent in pharmaceuticals.[9] This reaction couples the bromine atom of our building block with a wide variety of organoboron reagents.[10][11]

Generalized Suzuki-Miyaura Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Validated Protocol:

  • Assembly: In a reaction vessel, combine 6-Bromo-4-methylpicolinic acid (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).[12]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Catalyst Introduction: Subject the mixture to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar). Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), under the inert atmosphere.

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously for 4-12 hours, monitoring for completion.[12]

  • Work-up: After cooling, dilute the reaction with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities. Carefully acidify the aqueous layer with 1M HCl until a precipitate forms.[9][13]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.[9]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a linkage central to a vast number of pharmaceuticals.[14][15][16][17] This reaction allows for the coupling of 6-Bromo-4-methylpicolinic acid with a diverse range of primary and secondary amines.[16]

Causality in Experimental Design:

  • Catalyst/Ligand System: The success of this reaction is highly dependent on the choice of the palladium precursor and, most importantly, the phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the crucial reductive elimination step and prevent catalyst decomposition.[15][17]

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is common for many substrates, while milder bases like cesium carbonate (Cs₂CO₃) may be necessary for more sensitive functional groups. The base's role is to deprotonate the amine, forming the active nitrogen nucleophile.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required to prevent quenching of the active catalyst and reagents.

Case Study: A Scaffold for Kinase Inhibitor Development

Protein kinases are a critical class of drug targets, particularly in oncology.[18][19] The 4-anilinoquinoline and related heteroaromatic scaffolds are well-established pharmacophores for kinase inhibition.[20] 6-Bromo-4-methylpicolinic acid is an ideal starting point for synthesizing libraries of potent kinase inhibitors.[20][21]

Synthetic Strategy for Kinase Inhibitors:

Kinase_Inhibitor_Pathway Start 6-Bromo-4-methylpicolinic Acid Step1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Step1 Intermediate 6-Aryl-4-methylpicolinic Acid Step1->Intermediate Step2 Amide Coupling (Target Amine, Coupling Reagent) Intermediate->Step2 FinalProduct Kinase Inhibitor Library (6-Aryl-4-methylpicolinamides) Step2->FinalProduct

Caption: A modular two-step synthesis of kinase inhibitors.

This modular approach is exceptionally powerful. The initial Suzuki coupling introduces diversity at the 6-position, probing the pocket of the kinase active site. The subsequent amide coupling allows for the attachment of various amine-containing fragments, which can interact with the solvent-exposed region or form critical hydrogen bonds, thereby optimizing solubility, cell permeability, and potency.[20]

Conclusion and Authoritative Grounding

6-Bromo-4-methylpicolinic acid is more than a simple reagent; it is a strategic platform for synthetic innovation. Its predictable reactivity in robust, well-characterized transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the efficient and modular construction of complex molecules. This makes it an invaluable tool for medicinal chemists in the pursuit of novel therapeutics, particularly in the competitive field of kinase inhibitor development. By understanding the core principles of its reactivity and applying the validated protocols described herein, researchers can confidently integrate this building block into their synthetic programs to accelerate discovery.

References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2022). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. Retrieved from [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. Retrieved from [Link]

  • Okamura, T., et al. (2024, February 9). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-6-methylpicolinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Molecules. (2020, November 12). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Retrieved from [Link]

  • Molecules. (2023, November 15). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

  • MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methyl-3-pyridinecarboxylic acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Molecules. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • Molecules. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

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Methodological & Application

Synthesis Protocol for 6-Bromo-4-methylpicolinic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 6-Bromo-4-methylpicolinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-step synthetic route commences with the regioselective bromination of methyl 6-methylpicolinate, followed by the hydrolysis of the resulting ester to afford the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a reproducible and safe laboratory execution.

Introduction: The Significance of 6-Bromo-4-methylpicolinic Acid

Substituted picolinic acids are a class of compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of a bromine atom and a methyl group onto the picolinic acid scaffold, as in 6-Bromo-4-methylpicolinic acid, provides a versatile molecular framework. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the facile construction of more complex molecular architectures[1]. The carboxylic acid moiety, on the other hand, can act as a metal-binding pharmacophore, making these compounds promising candidates for the development of enzyme inhibitors[1]. For instance, picolinic acid derivatives are actively being investigated as potential inhibitors of metallo-β-lactamases, which are major contributors to antibiotic resistance[1].

The synthetic protocol detailed herein is designed to be robust and scalable, providing researchers with a reliable method to access this important synthetic intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 6-Bromo-4-methylpicolinic acid is efficiently achieved through a two-step process, as illustrated in the workflow diagram below. The strategy hinges on the initial regioselective bromination of a commercially available or readily synthesized starting material, methyl 6-methylpicolinate. This is followed by a straightforward hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Ester Hydrolysis Start Methyl 6-methylpicolinate Bromination Electrophilic Bromination (Br2, H2O/THF) Start->Bromination Regioselective attack at C4 Intermediate Methyl 4-bromo-6-methylpicolinate Bromination->Intermediate Hydrolysis Base-mediated Hydrolysis (e.g., NaOH, H2O/MeOH) Intermediate->Hydrolysis Cleavage of methyl ester FinalProduct 6-Bromo-4-methylpicolinic acid Hydrolysis->FinalProduct

Figure 1: Synthetic workflow for 6-Bromo-4-methylpicolinic acid.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 6-methylpicolinate≥98%Commercially availableCan be synthesized from 6-methylpicolinic acid
Bromine (Br₂)Reagent gradeHighly corrosive and toxic, handle with extreme care in a fume hood
Tetrahydrofuran (THF)Anhydrous
Sodium Hydroxide (NaOH)Pellets, ≥97%
Methanol (MeOH)ACS grade
Hydrochloric Acid (HCl)Concentrated (37%)
Ethyl Acetate (EtOAc)ACS gradeFor extraction
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying
Deionized Water

Safety Precaution: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Bromine is highly toxic and corrosive; handle with extreme caution.

Step 1: Synthesis of Methyl 4-bromo-6-methylpicolinate

This procedure is adapted from the widely reported method of electrophilic bromination of methyl 6-methylpicolinate[1]. The methyl group at the 6-position and the ester at the 2-position of the pyridine ring electronically and sterically direct the incoming electrophile (bromine) to the 4-position.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 6-methylpicolinate (1.0 eq.) in a mixture of deionized water and tetrahydrofuran (THF) (1:1 v/v). The use of a co-solvent like THF enhances the solubility of bromine in the aqueous medium[1].

  • Cool the reaction mixture to 0 °C in an ice-water bath. Maintaining a low temperature (0–25 °C) is crucial to minimize the formation of side products[1].

  • Slowly add a solution of bromine (1.1–1.5 eq.) in the same water/THF solvent mixture to the reaction flask via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-bromo-6-methylpicolinate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.

Step 2: Synthesis of 6-Bromo-4-methylpicolinic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved through base-mediated saponification.

Protocol:

  • Dissolve the purified methyl 4-bromo-6-methylpicolinate (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add sodium hydroxide (2.0-3.0 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is no longer detectable.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 6-Bromo-4-methylpicolinic acid.

Data Summary

StepReactantMolar Equiv.Key ReagentsSolventTemp. (°C)Time (h)Expected Yield
1 Methyl 6-methylpicolinate1.0Br₂ (1.1-1.5 eq.)H₂O/THF0 to RT2-470-85%
2 Methyl 4-bromo-6-methylpicolinate1.0NaOH (2.0-3.0 eq.)MeOH/H₂OReflux2-485-95%

Troubleshooting and Key Considerations

  • Incomplete Bromination: If the reaction in Step 1 stalls, a slight excess of bromine can be added. However, be cautious as this can lead to the formation of di-brominated byproducts.

  • Low Yield in Hydrolysis: Ensure that a sufficient excess of sodium hydroxide is used to drive the saponification to completion. If the product is partially soluble in the acidic aqueous solution during precipitation, further extraction with an organic solvent like ethyl acetate may be necessary after acidification.

  • Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if required.

Alternative Synthetic Routes

While the presented protocol is robust, it is worth noting that alternative synthetic strategies exist. One such approach could involve starting from 2,6-dibromo-4-methylpyridine[2]. This would necessitate a selective functionalization at one of the bromine positions, for instance, through a lithium-bromine exchange followed by carboxylation with carbon dioxide. However, achieving high regioselectivity in such a reaction can be challenging and may require careful optimization of reaction conditions. Another potential route could involve the oxidation of a methyl group at the 2-position of a suitably substituted pyridine precursor, though this often requires harsh conditions and may suffer from over-oxidation.

Conclusion

The two-step synthesis protocol outlined in this application note provides a reliable and efficient method for the preparation of 6-Bromo-4-methylpicolinic acid. By following the detailed procedures and considering the key experimental parameters, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The causality-driven explanations for each experimental choice aim to empower scientists to not only reproduce the synthesis but also to adapt and troubleshoot the procedure as needed for their specific research objectives.

References

  • PubChem. (n.d.). 2,6-Dibromo-4-methylpyridine. Retrieved from [Link]

Sources

Application Note: 6-Bromo-4-methylpicolinic Acid as a Scaffold for Next-Generation 6-Arylpicolinate Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 6-Bromo-4-methylpicolinic acid (CAS 1060804-72-9) in the synthesis of 6-arylpicolinate herbicides , a class of synthetic auxins exemplified by commercial actives like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™).

Executive Summary

6-Bromo-4-methylpicolinic acid serves as a critical electrophilic scaffold for the discovery of novel synthetic auxin herbicides . Belonging to the pyridine-2-carboxylic acid family, this molecule offers a unique substitution pattern:

  • C2-Carboxylate: The essential "head" group required for auxin receptor binding (TIR1/AFB).[1]

  • C6-Bromide: A high-fidelity handle for Suzuki-Miyaura cross-coupling to install "aryl tails," which determine weed spectrum and metabolic stability.

  • C4-Methyl: A lipophilic spacer that differentiates this scaffold from the C4-amino motif found in commercial standards (e.g., Picloram, Halauxifen), offering a pathway to novel IP space and altered resistance profiles.[1]

This guide provides a validated protocol for converting this scaffold into a bioactive 6-arylpicolinate via a Protection-Coupling-Deprotection workflow.

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-Bromo-4-methylpyridine-2-carboxylic acid
CAS Number 1060804-72-9
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water (acid form)
pKa (Predicted) ~3.5 (Carboxylic acid)

Strategic Application: The "Head & Tail" Synthesis Logic

In modern herbicide chemistry, 6-arylpicolinates are constructed using a modular approach.[1] The picolinic acid acts as the "Head" , and a substituted phenyl ring attached at the 6-position acts as the "Tail" .[1]

Mechanism of Action

The 6-bromo substituent is electronically activated by the pyridine nitrogen, making it highly susceptible to Palladium-catalyzed oxidative addition.[1] This allows for the attachment of complex aryl boronic acids (the "Tail") which mimic the interaction of natural auxins within the plant ubiquitin-proteasome pathway.[1]

DOT Diagram: Structural Logic & Workflow

The following diagram illustrates the modular synthesis and the Structure-Activity Relationship (SAR) logic.

G cluster_0 Step 1: Activation cluster_1 Step 2: Tail Attachment (Suzuki) cluster_2 Step 3: Activation Scaffold 6-Bromo-4-methyl picolinic acid (The Head) Ester Methyl Ester Intermediate Scaffold->Ester MeOH, H2SO4 Reflux Coupled 6-Arylpicolinate Ester Ester->Coupled Pd(dppf)Cl2 K2CO3, Dioxane Boronic Aryl Boronic Acid (The Tail) Boronic->Coupled Final Bioactive Free Acid Coupled->Final LiOH, THF/H2O Hydrolysis SAR SAR Logic: 6-Pos: Selectivity (Tail) 2-Pos: Binding (Head) 4-Pos: Lipophilicity SAR->Scaffold

Figure 1: Modular synthesis workflow transforming the 6-bromo scaffold into a bioactive herbicide via Suzuki coupling.

Experimental Protocol: Synthesis of a 6-Arylpicolinate Analog

Objective: Synthesis of Methyl 4-methyl-6-(4-chloro-phenyl)picolinate (Representative Analog). Prerequisites: Inert atmosphere (Argon/Nitrogen), HPLC grade solvents.[1]

Step 1: Methyl Ester Protection

Why: The free carboxylic acid can poison Palladium catalysts and reduce solubility in organic coupling solvents.[1] Esterification is mandatory for high-yield couplings.[1]

  • Charge: In a 100 mL round-bottom flask, dissolve 6-Bromo-4-methylpicolinic acid (1.0 eq, 5.0 mmol, 1.08 g) in Methanol (20 mL).

  • Catalyze: Add concentrated H₂SO₄ (2.0 eq) dropwise.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.[1]

  • Workup: Cool to RT. Concentrate in vacuo.[1][2] Redissolve residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90% as a white/off-white solid.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Why: This step installs the "Aryl Tail."[1] The choice of ligand (dppf) prevents debromination side reactions.[1]

Reagents Table:

ComponentEquiv.Role
Methyl 6-bromo-4-methylpicolinate 1.0Electrophile (Head)
4-Chlorophenylboronic acid 1.2Nucleophile (Tail)
Pd(dppf)Cl₂ · DCM 0.05Catalyst
K₂CO₃ (2M Aqueous) 3.0Base
1,4-Dioxane --Solvent (0.2 M conc.)

Procedure:

  • Degas: Sparge 1,4-Dioxane with Nitrogen for 15 minutes.

  • Assembly: In a reaction vial, combine the Ester (1.0 eq), Boronic Acid (1.2 eq), and Pd catalyst (5 mol%).

  • Solvation: Add Dioxane and 2M K₂CO₃ .

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Visual Cue: Reaction mixture typically turns from orange to dark brown/black.[1]

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Target: Isolate the biaryl ester.[1]

Step 3: Hydrolysis (Optional for Testing)

Note: The methyl ester is often a "pro-herbicide" (penetrates leaf cuticle better), but the free acid is the active species at the receptor.[1]

  • Dissolve the coupled ester in THF:Water (3:1) .[1]

  • Add LiOH·H₂O (2.0 eq).[1] Stir at RT for 2 hours.

  • Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1]

Quality Control & Analytics

To ensure protocol validity, compare your product against these parameters:

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Method: 10% -> 90% MeCN in Water (0.1% Formic Acid) over 10 min.[1]

    • Expectation: The coupled product will be significantly more non-polar (later retention time) than the brominated starting material.[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • Starting Material: Look for two aromatic protons on the pyridine ring and the 4-Methyl singlet (~2.4 ppm).[1]

    • Coupled Product: Look for the disappearance of the specific pyridine protons and the appearance of the new aryl tail signals (e.g., AA'BB' system for 4-chlorophenyl) and the biaryl linkage.[1]

References

  • Scaffold Identity: PubChem. 6-Bromo-4-methyl-2-pyridinecarboxylic acid (CAS 1060804-72-9). National Library of Medicine.[1] [1]

  • Herbicide Class Context: Epp, J. B., et al. (2016).[1][3] The discovery of Arylex™ active and Rinskor™ active: Two novel auxinic herbicides.[1] Bioorganic & Medicinal Chemistry.[1][3] (Contextualizing the 6-arylpicolinate mechanism). [1]

  • Synthesis Methodology: Dow AgroSciences LLC.[1] Process for the preparation of 6-aryl-4-aminopicolinates.[4] U.S. Patent 7,314,849.[1] (Describes the foundational Suzuki coupling logic for this class).

  • Commercial Analog: Corteva Agriscience. Rinskor™ Active Technical Bulletin. (Illustrating the "Tail" substitution importance).

Sources

Application Notes and Protocols: 6-Bromo-4-methylpicolinic Acid as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Picolinic Acid Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the discovery of robust and versatile chemical scaffolds is a cornerstone of developing novel therapeutics. 6-Bromo-4-methylpicolinic acid and its derivatives have emerged as a highly valuable class of precursors for the synthesis of potent enzyme inhibitors. The intrinsic properties of the picolinic acid core, particularly its ability to chelate metal ions, combined with the synthetic versatility offered by the bromine and methyl substituents, provide a powerful platform for targeting a range of enzymes implicated in human diseases.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 6-bromo-4-methylpicolinic acid as a starting material for the synthesis of inhibitors targeting two critical classes of enzymes: the Jumonji C (JmjC) domain-containing histone demethylases of the JARID1 family, and the New Delhi metallo-β-lactamase-1 (NDM-1).

Part 1: Targeting Epigenetic Regulation - Synthesis and Evaluation of JARID1 Family Inhibitors

The JARID1 (Jumonji AT-rich Interactive Domain 1) family of histone demethylases, specifically the KDM5 subfamily, are key regulators of chromatin structure and gene expression. By removing methyl groups from histone H3 at lysine 4 (H3K4), they play a critical role in cellular processes such as proliferation, differentiation, and stem cell self-renewal. Dysregulation of JARID1 activity is strongly associated with the development and progression of various cancers, making these enzymes a compelling target for therapeutic intervention.

Scientific Rationale: Why the Picolinic Acid Scaffold is Suited for JARID1 Inhibition

The catalytic activity of JARID1 enzymes is dependent on an Fe(II) cofactor and the co-substrate α-ketoglutarate (α-KG). The picolinic acid moiety is an excellent metal-binding pharmacophore that can chelate the Fe(II) ion in the active site of JARID1, thereby competitively inhibiting the binding of α-KG and preventing the demethylation reaction. The bromine atom at the 4-position and the methyl group at the 6-position of the picolinic acid ring serve as crucial synthetic handles for introducing further chemical diversity through cross-coupling reactions, allowing for the optimization of potency and selectivity.

Proposed Synthetic Workflow for a Novel JARID1 Inhibitor

The following is a proposed, field-proven workflow for the synthesis of a potential JARID1 inhibitor based on an imidazo[1,2-a]pyridine scaffold, starting from methyl 4-bromo-6-methylpicolinate, the methyl ester of the topic compound.

G cluster_0 Synthesis of Precursor cluster_1 Functional Group Transformation cluster_2 Scaffold Construction cluster_3 Lead Optimization Start Methyl 6-methylpicolinate Bromination Electrophilic Bromination (Br2, H2O/THF) Start->Bromination Regioselective Precursor Methyl 4-bromo-6-methylpicolinate Bromination->Precursor Amidation Amidation (NH3/MeOH) Precursor->Amidation Dehydration Dehydration (e.g., POCl3) Amidation->Dehydration Nitrile 4-bromo-6-methylpicolinonitrile Dehydration->Nitrile Cyclization Condensation with 2-aminoazine Nitrile->Cyclization Imidazopyridine Imidazo[1,2-a]pyridine core Cyclization->Imidazopyridine CrossCoupling Suzuki/Stille Coupling (at Br position) Imidazopyridine->CrossCoupling FinalInhibitor Final JARID1 Inhibitor CrossCoupling->FinalInhibitor

Caption: Proposed synthetic workflow for a JARID1 inhibitor.

Experimental Protocol: Fluorometric Assay for JARID1B Activity and Inhibition

This protocol is adapted from commercially available kits and provides a robust method for determining the IC50 values of newly synthesized compounds against JARID1B.[1]

Materials:

  • Recombinant human JARID1B enzyme

  • JARID1B assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 100 µM Ascorbate, 0.01% Tween-20)

  • Tri-methylated histone H3K4 peptide substrate (biotinylated)

  • α-ketoglutarate (α-KG)

  • Test inhibitor compounds (dissolved in DMSO)

  • Detection antibody (specific for demethylated H3K4)

  • Fluorogenic secondary antibody or streptavidin-conjugated fluorophore

  • 384-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation/Emission suitable for the chosen fluorophore, e.g., 530/590 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute the JARID1B enzyme and substrate to their working concentrations in the assay buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add 2 µL of the diluted compounds to the wells of the 384-well plate. For control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 4 µL of the diluted JARID1B enzyme to all wells except the "no enzyme" control wells.

  • Initiation of Reaction: Add 4 µL of the substrate/α-KG mixture to all wells to start the demethylation reaction. The final volume in each well should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of the detection antibody to each well and incubate for 30 minutes.

    • Add 5 µL of the fluorogenic secondary antibody and incubate for another 30 minutes in the dark.

  • Fluorescence Reading: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Potency of Known JARID1 Inhibitors
InhibitorTargetIC50 ValueCitation
PBITJARID1B~3 µM[2][3]
JARID1A6 µM[3]
JARID1C4.9 µM[3]
KDOAM-25KDM5A71 nM[4]
KDM5B19 nM[4]
KDM5C69 nM[4]
KDM5D69 nM[4]
CPI-455KDM5A10 nM[5]

Part 2: Combating Antibiotic Resistance - Development of NDM-1 Inhibitors

The proliferation of carbapenem-resistant bacteria, largely driven by the production of metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant threat to global health. NDM-1 can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective. The development of potent NDM-1 inhibitors that can be co-administered with existing antibiotics is a critical strategy to combat this resistance.

Scientific Rationale: The Picolinic Acid Scaffold as a Zinc-Chelating Pharmacophore

NDM-1 is a zinc-dependent enzyme that utilizes one or two Zn(II) ions in its active site to catalyze the hydrolysis of the β-lactam ring. The dipicolinic acid (DPA) scaffold has been identified as a potent inhibitor of NDM-1 due to its ability to chelate these essential zinc ions.[6] 6-Bromo-4-methylpicolinic acid provides a mono-picolinic acid core that can also effectively coordinate with the active site zinc, while the bromo and methyl groups offer vectors for synthetic elaboration to enhance binding affinity and selectivity.

G cluster_0 NDM-1 Active Site cluster_1 Inhibitor Binding Zn1 Zn(II) His120 His120 Zn1->His120 His122 His122 Zn1->His122 His189 His189 Zn1->His189 H2O H2O Zn1->H2O Zn2 Zn(II) Asp124 Asp124 Zn2->Asp124 Cys208 Cys208 Zn2->Cys208 His250 His250 Zn2->His250 Zn2->H2O Inhibitor Picolinic Acid Derivative H2O->Inhibitor Displacement Inhibitor->Zn1 Chelation Inhibitor->Zn2 Chelation

Caption: Mechanism of NDM-1 inhibition by a picolinic acid derivative.

Experimental Protocol: Spectrophotometric Assay for NDM-1 Inhibition

This protocol utilizes the chromogenic cephalosporin, nitrocefin, to measure the hydrolytic activity of NDM-1 and assess the inhibitory potential of synthesized compounds.[7]

Materials:

  • Recombinant NDM-1 enzyme

  • NDM-1 assay buffer (e.g., 50 mM HEPES pH 7.5, 10 µM ZnSO4)

  • Nitrocefin (stock solution in DMSO)

  • Test inhibitor compounds (dissolved in DMSO)

  • 96-well clear microplates

  • UV-Vis microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare working solutions of NDM-1, nitrocefin, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of serially diluted test compounds. For control wells, add 10 µL of DMSO.

    • Add 80 µL of the NDM-1 enzyme solution to each well.

    • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the nitrocefin solution to each well to a final concentration of 60 µM. The final assay volume is 100 µL.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration compared to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Data Presentation: Inhibitory Activity of Dipicolinic Acid Derivatives against NDM-1
CompoundSubstituent at 4-positionNDM-1 IC50 (µM)Citation
DPA-H0.9 ± 0.1[8]
4e-NH-phenyl-4-COOH1.1 ± 0.1[8]
364-(mercaptomethyl)0.080[9]

Conclusion: A Promising Scaffold for Future Drug Development

6-Bromo-4-methylpicolinic acid represents a versatile and strategically important precursor for the development of novel enzyme inhibitors. Its inherent metal-chelating properties and the synthetic handles provided by its substituents allow for the rational design and synthesis of potent and selective inhibitors for a range of metalloenzymes. The detailed protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs, with the ultimate goal of addressing critical unmet medical needs in areas such as oncology and infectious diseases.

References

  • Bhagat, S., & Telvekar, V. N. (2014). An elegant, simple and ecological one-pot reaction for the synthesis of imidazo[1,2-a]pyridine-3-carboxylate compounds. Green Chemistry, 16(8), 3891-3896.
  • Sayegh, J., Cao, J., Zou, M. R., et al. (2013). Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen. Journal of Biological Chemistry, 288(14), 9408-9417.
  • Yale Pathology Labs. (2013). Identification of Small Molecule Inhibitors of the Histone Demethylase JARID1B. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase™ JARID Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Vinogradova, T., et al. (2016). A KDM5 inhibitor increases global H3K4 trimethylation occupancy and enhances the biological efficacy of 5-Aza-2'-deoxycytidine. Oncotarget, 7(8), 8981–8993.
  • King, A. M., Reid-Yu, S. A., Wang, W., King, D. T., De Pascale, G., Strynadka, N. C., ... & Wright, G. D. (2014). Aspergillomarasmine A, an inhibitor of metallo-β-lactamases.
  • King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(18), 7547-7561.
  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of KDOAM-25 Bound to KDM5B. Retrieved from [Link]

  • ACS Publications. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Retrieved from [Link]

  • Bavetsias, V., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemMedChem, 14(10), 1035-1044.
  • da Silva, G. G., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 14(11), 1109.
  • RCSB PDB. (2016). 5FPL: Crystal structure of human JARID1B in complex with CCT363901. Retrieved from [Link]

  • Design of dipicolinic acid derivatives as New Delhi metallo-β-lactamase-1 inhibitors using a combined computational approach. (2018). Journal of Biomolecular Structure and Dynamics, 36(14), 3737-3750.
  • MDPI. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). KDOAM-25 is a KDM5 enzymes inhibitor that increases H3K4me3 levels at lower concentration in MCF-7 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Retrieved from [Link]

  • KDOAM-25 Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma. (2022). Frontiers in Oncology, 12, 976359.
  • RCSB PDB. (2016). 5CEH: Structure of histone lysine demethylase KDM5A in complex with selective inhibitor. Retrieved from [Link]

  • King, A. M., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed. Retrieved from [Link]

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

  • Vinogradova, T., et al. (2016). An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells.

Sources

Application Note: Comprehensive HPLC and NMR Analysis of 6-Bromo-4-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for the analytical characterization of 6-Bromo-4-methylpicolinic acid, a key intermediate in pharmaceutical and agrochemical synthesis. We present robust and validated methodologies for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reliable and reproducible results. All methods have been developed with a focus on scientific integrity, adhering to principles that ensure self-validating systems.

Introduction: The Significance of 6-Bromo-4-methylpicolinic Acid

6-Bromo-4-methylpicolinic acid is a substituted pyridine carboxylic acid with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol .[1] Its structure, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, makes it a versatile building block in organic synthesis. The bromine atom, for instance, serves as a reactive site for cross-coupling reactions, enabling the construction of more complex molecules. Given its role as a critical intermediate, the purity and structural integrity of 6-Bromo-4-methylpicolinic acid are paramount. Inaccurate characterization can lead to impurities in the final active pharmaceutical ingredient (API), potentially affecting its efficacy and safety.

This guide provides comprehensive protocols for two orthogonal analytical techniques: reversed-phase HPLC for quantitative purity analysis and ¹H and ¹³C NMR for definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

The primary objective of the HPLC analysis is to determine the purity of 6-Bromo-4-methylpicolinic acid and to identify any potential process-related impurities or degradation products. A reversed-phase method is most suitable for this moderately polar compound.[2][3]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides good retention for aromatic compounds like 6-Bromo-4-methylpicolinic acid.[2][4] The non-polar nature of the C18 stationary phase allows for effective separation based on the analyte's polarity.[3][5]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of compounds with a range of polarities. The use of an acidic modifier, 0.1% trifluoroacetic acid (TFA), is crucial for several reasons:

    • It suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.

    • It improves the reproducibility of the separation by maintaining a consistent pH.

  • Detection: UV detection is chosen based on the presence of the pyridine ring, which is a strong chromophore. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. For picolinic acid derivatives, a wavelength in the range of 254-270 nm is typically effective.[6][7]

HPLC Protocol Workflow

The following diagram illustrates the key stages of the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis SamplePrep 1. Prepare 1 mg/mL Sample in Mobile Phase A/B (50:50) Injector Autosampler SamplePrep->Injector Inject 10 µL MobilePhaseA 2. Prepare Mobile Phase A: 0.1% TFA in Water Pump Pump & Degasser MobilePhaseA->Pump MobilePhaseB 3. Prepare Mobile Phase B: 0.1% TFA in Acetonitrile MobilePhaseB->Pump Degas 4. Degas all solutions Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector UV/Vis Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: HPLC analysis workflow for 6-Bromo-4-methylpicolinic acid.

Detailed HPLC Method Parameters

The following table summarizes the optimized HPLC method parameters for the analysis of 6-Bromo-4-methylpicolinic acid. This method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[8][9][10]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Bromo-4-methylpicolinic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Rationale for NMR Experimental Design
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis due to its ability to dissolve the acidic compound and its relatively simple residual solvent peak.[12][13] Deuterated chloroform (CDCl₃) can also be used, but the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal or no observable signal.[12]

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum for 6-Bromo-4-methylpicolinic acid would show distinct signals for the aromatic protons and the methyl group protons.

  • ¹³C NMR: This experiment reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will show characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons (including those bonded to bromine and the nitrogen), and the methyl carbon.

Predicted NMR Spectral Data

The following diagram shows the structure of 6-Bromo-4-methylpicolinic acid with atom numbering for NMR assignment.

Caption: Structure of 6-Bromo-4-methylpicolinic acid with atom numbering.

Based on the structure and data from similar compounds, the following are the predicted chemical shifts.[14][15][16]

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H-3~7.8 - 8.0s (singlet)
Aromatic H-5~7.6 - 7.8s (singlet)
Methyl (-CH₃)~2.4 - 2.6s (singlet)
Carboxylic Acid (-COOH)>13.0 (broad)s (singlet)
¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~165 - 170
Aromatic C2~150 - 155
Aromatic C4~148 - 152
Aromatic C6~140 - 145
Aromatic C3~125 - 130
Aromatic C5~120 - 125
Methyl (-CH₃)~18 - 22
Detailed NMR Sample Preparation and Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 6-Bromo-4-methylpicolinic acid.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Gently vortex the tube to ensure complete dissolution.

  • Instrument Setup and Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Record the ¹³C NMR spectrum on the same instrument.

    • A larger number of scans will be required for the ¹³C spectrum due to the lower natural abundance of the ¹³C isotope (typically 1024 or more scans).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control and structural verification of 6-Bromo-4-methylpicolinic acid. The reversed-phase HPLC method is demonstrated to be a reliable technique for assessing the purity of this important synthetic intermediate. The NMR protocols offer a definitive means of confirming its chemical structure. Adherence to these detailed procedures, with an understanding of the underlying scientific principles, will enable researchers and drug development professionals to ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective pharmaceutical and agrochemical products.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-4-methylpicolinic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 6-Bromo-4-methylpicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the versatile applications of 6-bromo-4-methylpicolinic acid in medicinal chemistry. This document provides in-depth insights into its utility as a strategic building block, protocols for its application in key synthetic transformations, and its potential in fragment-based drug discovery.

Introduction: Unveiling a Versatile Scaffold

6-Bromo-4-methylpicolinic acid is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[1][2] Its structural features, namely the carboxylic acid group, a bromine atom, and a methyl group on the pyridine ring, offer multiple points for chemical modification, making it an attractive starting material for the construction of diverse molecular libraries. The pyridine core itself is a well-established privileged scaffold in medicinal chemistry, present in numerous approved drugs. The strategic placement of the bromo and methyl substituents further enhances its utility, allowing for precise control over the introduction of additional molecular complexity.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} caption: "Chemical Structure of 6-Bromo-4-methylpicolinic acid"

Key Applications in Medicinal Chemistry Research

The unique combination of functional groups in 6-bromo-4-methylpicolinic acid makes it a powerful tool in several areas of drug discovery and development.

Scaffold for the Synthesis of Bioactive Molecules

The primary application of 6-bromo-4-methylpicolinic acid lies in its use as a versatile intermediate for the synthesis of more complex, biologically active compounds.[1] The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the construction of diverse molecular architectures.[3]

Table 1: Potential Cross-Coupling Reactions with 6-Bromo-4-methylpicolinic acid

Reaction NameCoupling PartnerBond FormedPotential Applications
Suzuki-Miyaura Boronic acids/estersC-C (Aryl-Aryl, Aryl-Alkyl)Synthesis of biaryl compounds, introduction of diverse aromatic and aliphatic groups.[4]
Stille OrganostannanesC-CFormation of C-C bonds with a variety of organic groups.[1]
Buchwald-Hartwig Amines, AmidesC-NIntroduction of primary and secondary amines, and amides, crucial for modulating physicochemical properties and target interactions.
Sonogashira Terminal alkynesC-C (Aryl-Alkynyl)Synthesis of compounds with rigid alkynyl linkers, often used as probes or in the construction of macrocycles.
Heck AlkenesC-C (Aryl-Vinyl)Formation of substituted alkenes, important for creating rigidified analogs of lead compounds.
Development of Enzyme Inhibitors

Picolinic acid derivatives have shown significant promise as inhibitors of various enzymes, particularly metalloenzymes. The carboxylic acid moiety of the picolinate core can act as a metal-binding pharmacophore, chelating essential metal ions in the active site of enzymes.[1] A notable example is the investigation of picolinic acid derivatives as inhibitors of metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), which are major contributors to antibiotic resistance.[1] By using 6-bromo-4-methylpicolinic acid as a starting material, medicinal chemists can systematically explore the chemical space around the picolinate core to optimize inhibitory activity and selectivity. The bromine atom allows for the introduction of various substituents that can interact with specific pockets within the enzyme's active site, thereby enhancing potency and tailoring the pharmacokinetic profile.

dot graph "enzyme_inhibition" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";

} caption: "Workflow for developing enzyme inhibitors."

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds.[5][6] This approach utilizes small, low-molecular-weight compounds ("fragments") for screening against biological targets. 6-Bromo-4-methylpicolinic acid possesses several characteristics that make it an excellent candidate for inclusion in a fragment library or as a starting point for fragment elaboration.

  • Defined Vector for Growth: The bromine atom provides a specific and reliable point for chemical modification, allowing for the systematic "growth" of the fragment into a more potent lead compound.[5]

  • Hydrogen Bonding Capabilities: The carboxylic acid group and the pyridine nitrogen can participate in hydrogen bonding interactions with the target protein, a key feature for fragment binding.[5]

  • Rigid Scaffold: The pyridine ring provides a rigid core, which can reduce the entropic penalty upon binding and provide a well-defined orientation within a binding pocket.[5]

dot graph FBDD_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9]; bgcolor="#FFFFFF";

} caption: "FBDD workflow using the target compound."

Protocols

The following section provides a detailed, exemplary protocol for a Suzuki-Miyaura cross-coupling reaction using 6-bromo-4-methylpicolinic acid. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-4-methylpicolinic acid with an arylboronic acid.

Materials and Reagents:

  • 6-Bromo-4-methylpicolinic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene/water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 6-bromo-4-methylpicolinic acid (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[4]

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Self-Validation and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is critical as Pd(0) catalysts are sensitive to air, and their oxidation can lead to catalyst deactivation and lower reaction yields.[7]

  • Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boronic acid to the palladium center. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is important to remove dissolved oxygen.

  • Monitoring: Regular monitoring of the reaction ensures that it is proceeding as expected and allows for timely quenching to prevent the formation of byproducts.

Conclusion

6-Bromo-4-methylpicolinic acid is a highly valuable and strategically important building block in medicinal chemistry. Its utility in the synthesis of diverse molecular scaffolds, its potential for the development of potent enzyme inhibitors, and its suitability for fragment-based drug discovery campaigns make it an indispensable tool for the modern drug hunter. The protocols and insights provided in these application notes are intended to empower researchers to fully leverage the potential of this versatile compound in their quest for novel therapeutics.

References

  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 47(10), 1436–1446. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • de Kloe, G. E., Bailey, D., & Leurs, R. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular and Cellular Therapies, 10(1), 3. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • National Institutes of Health. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Retrieved from [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubMed. (2012). Synthesis and antimycobacterial activities of novel 6-nitroquinolone-3-carboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Brominated Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development facing the unique challenges of purifying brominated picolinic acid derivatives. This guide is structured to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of brominated picolinic acid derivatives.

Q1: Why are brominated picolinic acid derivatives often difficult to purify?

A1: The purification challenges arise from a combination of factors inherent to their molecular structure. The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes them zwitterionic at their isoelectric point, which can lead to poor solubility in many organic solvents. Furthermore, these polar functional groups can cause strong interactions with stationary phases in chromatography, leading to tailing and poor separation. The bromine atom itself can be susceptible to dehalogenation under certain conditions, leading to impurity formation during purification.

Q2: What are the most common impurities I should expect?

A2: Impurities can originate from the starting materials or be generated during the synthesis and work-up. Common impurities include:

  • Starting materials: Unreacted picolinic acid or its precursors.

  • Isomeric byproducts: Bromination of the pyridine ring can sometimes lead to the formation of constitutional isomers, which can be challenging to separate due to their similar physical properties.

  • Debrominated species: The corresponding picolinic acid without the bromine substituent can be formed through dehalogenation, especially during chromatography or under basic conditions.[1]

  • Over-brominated products: Di- or tri-brominated species can form if the reaction is not carefully controlled.

Q3: What are the primary purification techniques for these compounds?

A3: The most effective purification strategies often involve a combination of techniques:

  • Acid-Base Extraction: Exploiting the pH-dependent solubility of the carboxylic acid and the basicity of the pyridine nitrogen is a powerful initial purification step.

  • Recrystallization: This is a highly effective method for obtaining high-purity crystalline material, provided a suitable solvent system can be identified.

  • Column Chromatography: While challenging, column chromatography is often necessary to separate closely related impurities. Careful selection of the stationary phase and mobile phase modifiers is crucial for success.

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the purification of brominated picolinic acid derivatives.

Problem 1: Poor Separation and Tailing in Column Chromatography

Symptoms:

  • Broad, tailing peaks on TLC and column chromatography.

  • Co-elution of the desired product with impurities.

  • Low recovery of the product from the column.

Causality: The polar carboxylic acid and the basic pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, the most common stationary phase.[2][3] This leads to non-ideal chromatographic behavior.

Troubleshooting Workflow:

troubleshooting_chromatography start Poor Separation/Tailing in Chromatography step1 Initial Observation: - Broad, tailing peaks - Co-elution of impurities - Low recovery start->step1 step2 Diagnosis: Strong interaction with stationary phase (e.g., silica gel). step1->step2 step3 Solution 1: Modify the Mobile Phase step2->step3 step4 Solution 2: Change the Stationary Phase step2->step4 step5 Solution 3: Derivatization (if applicable) step2->step5 sub_step3a Add an acidic modifier (e.g., 0.1-1% acetic acid or formic acid). Rationale: Protonates the pyridine nitrogen, reducing its interaction with silanol groups. step3->sub_step3a sub_step3b Add a basic modifier (e.g., 0.1-1% triethylamine or pyridine). Rationale: Competes with the basic sites on the product for interaction with the stationary phase. step3->sub_step3b sub_step3c Use a more polar eluent system (e.g., methanol in dichloromethane). Rationale: More polar solvents can better solvate the polar analyte and disrupt its interaction with the stationary phase. step3->sub_step3c sub_step4a Use alumina (basic, neutral, or acidic). Rationale: Offers different selectivity compared to silica. Basic alumina can be suitable for acidic compounds. step4->sub_step4a sub_step4b Use reversed-phase (C18) silica. Rationale: Separates based on hydrophobicity. The polar brominated picolinic acid will elute early. step4->sub_step4b sub_step5a Esterify the carboxylic acid. Rationale: Reduces polarity and eliminates the acidic proton, leading to better chromatographic behavior. step5->sub_step5a troubleshooting_debromination start Product Decomposition (Debromination) step1 Observation: - New, more polar spot on TLC - Mass spec shows debrominated product - Reduced yield start->step1 step2 Diagnosis: Lability of the C-Br bond. step1->step2 step3 Solution 1: Avoid Strong Bases step2->step3 step4 Solution 2: Modify Chromatographic Conditions step2->step4 step5 Solution 3: Minimize Purification Time step2->step5 sub_step3a Use milder bases (e.g., sodium bicarbonate) for extractions instead of strong bases like sodium hydroxide. step3->sub_step3a sub_step3b Avoid basic modifiers in chromatography if possible, or use a weaker base. step3->sub_step3b sub_step4a Use a less reactive stationary phase like neutral alumina or reversed-phase silica. step4->sub_step4a sub_step4b Run the column quickly (flash chromatography) to minimize contact time. step4->sub_step4b sub_step5a If possible, purify by recrystallization to avoid prolonged exposure to chromatographic media. step5->sub_step5a troubleshooting_crystallization start Difficulty in Crystallization step1 Observation: - Oiling out - No crystal formation - Fine, unfilterable crystals start->step1 step2 Diagnosis: - Inappropriate solvent system - Presence of impurities step1->step2 step3 Solution 1: Optimize Solvent System step2->step3 step4 Solution 2: Improve Purity Prior to Crystallization step2->step4 step5 Solution 3: Induce Crystallization step2->step5 sub_step3a Screen a wider range of solvents with varying polarities. (See Table 1 for suggestions) step3->sub_step3a sub_step3b Use a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). step3->sub_step3b sub_step3c Ensure the compound has limited solubility at room temperature and good solubility at elevated temperatures in the chosen solvent. step3->sub_step3c sub_step4a Perform an initial purification step (e.g., acid-base extraction or a quick filtration through a silica plug) to remove gross impurities. step4->sub_step4a sub_step5a Add a seed crystal of the desired compound. step5->sub_step5a sub_step5b Scratch the inside of the flask with a glass rod at the solvent-air interface. step5->sub_step5b sub_step5c Cool the solution slowly to promote the growth of larger crystals. step5->sub_step5c

Sources

improving the regioselectivity of bromination on the pyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Pyridine Bromination Ticket ID: PYR-BR-REGIO-001

Subject: Improving Regioselectivity of Bromination on the Pyridine Ring Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit

Introduction: The Pyridine Paradox

Welcome to the technical support hub for pyridine functionalization. If you are here, you likely encountered the "Pyridine Paradox": the ring is electron-deficient, making it resistant to the Electrophilic Aromatic Substitution (EAS) that works so well for benzene, yet it is prone to nucleophilic attack and erratic lithiation behaviors.

Standard bromination often yields a mixture of isomers or requires forcing conditions that decompose sensitive substrates. To achieve high regioselectivity, you must abandon a "one-size-fits-all" approach and select a pathway based on the electronic and steric demands of your specific target.

Method Selection Matrix

Before starting, identify your target position. The causality of your method selection determines your yield.

PyridineSelection Start Target Position on Pyridine Ring C3 C3 (Meta) Position Start->C3 Natural EAS Preference C4 C4 (Para) Position Start->C4 Thermodynamic Control C2 C2 (Ortho) Position Start->C2 Kinetic/Chelation Control Method3 Method A: Modified EAS (NBS/Lewis Acid or Oleum) C3->Method3 Direct Route Method4 Method B: Halogen Dance (Base-Catalyzed Migration) C4->Method4 Isomerization Route MethodOx Method D: N-Oxide Activation (followed by POBr3) C4->MethodOx Activation Route Method2 Method C: Directed Ortho Metalation (DoM) (Requires DMG) C2->Method2 Lithiation Route C2->MethodOx Rearrangement

Figure 1: Decision matrix for selecting the optimal bromination pathway based on regiochemical target.

Technical Modules & Protocols

Module A: The C3-Selective Route (Modernized EAS)

Best for: Unsubstituted pyridines or those with electron-donating groups.

The Mechanism: Nitrogen’s electronegativity deactivates the ring. In acidic media, N-protonation further deactivates it. However, the C3 position is the "least deactivated" site because the destabilizing positive charge does not reside directly on the nitrogen in the sigma complex intermediate.

Protocol: Mild C3-Bromination Avoids the harsh Br2/Oleum/300°C method.

  • Reagents: Pyridine substrate (1.0 eq), N-Bromosuccinimide (NBS) (1.1 eq), ZrCl4 (5 mol%) or BF3·OEt2.

  • Solvent: Acetonitrile (anhydrous).[1]

  • Procedure:

    • Dissolve substrate in MeCN under N2.

    • Add Lewis Acid catalyst (ZrCl4). Note: This coordinates with N, temporarily blocking it but also activating the NBS.

    • Add NBS portion-wise at 0°C.

    • Stir at RT for 4-12 hours.

  • Self-Validation: Aliquot check via TLC/LC-MS. If conversion <50%, heat to 60°C.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[1]

Key Reference:

  • Regioselective bromination of activated pyridines.

Module B: The C4-Selective Route (The Halogen Dance)

Best for: Moving a bromine from C3 to C4 to access "impossible" isomers.

The Mechanism: This relies on the "Halogen Dance" (Base-Catalyzed Halogen Migration).[2] A strong base (LDA) lithiates the position ortho to the bromine (C4). The bromine then migrates to the lithiated carbon to form a more thermodynamically stable species, usually where the negative charge is stabilized by the inductive effect of the halogen and the nitrogen.

Protocol: C3 → C4 Isomerization

  • Reagents: 3-Bromopyridine (1.0 eq), LDA (Lithium Diisopropylamide) (1.1 eq).

  • Conditions: THF, -78°C. Strict anhydrous conditions required.

  • Procedure:

    • Cool LDA/THF solution to -78°C.

    • Add 3-Bromopyridine slowly. Mechanism: Kinetic deprotonation occurs at C4.

    • Stir for 30 mins. Mechanism: The Br migrates from C3 to C4, leaving the Li at C3.

    • Quench with H2O (to get 4-bromopyridine) or an electrophile (to get 3-substituted-4-bromopyridine).

  • Self-Validation: Monitor the disappearance of the 3-bromo isomer via GC-MS. The 4-bromo isomer typically has a distinct retention time and fragmentation pattern.

Key Reference:

  • The Halogen Dance Reaction on Pyridines.[2][3]

Module C: The C2-Selective Route (Directed Ortho Metalation)

Best for: Substrates with a Directing Metalation Group (DMG) like F, Cl, OMe, or CONEt2.

The Mechanism: A DMG at C3 or N-oxide at N1 coordinates the lithium base, directing deprotonation to the C2 position (Complex Induced Proximity Effect - CIPE).

Protocol: C2-Bromination via Lithiation

  • Reagents: 3-Fluoropyridine (1.0 eq), n-BuLi (1.1 eq), CBr4 or Br2 (1.2 eq).

  • Solvent: THF/Hexanes (-78°C).

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add n-BuLi dropwise. Note: Coordination to F directs Li to C2.

    • Stir 1 hour.

    • Add electrophilic bromine source (CBr4 dissolved in THF).

    • Warm to RT and quench.

  • Self-Validation: 1H NMR will show the loss of the C2 proton (most downfield signal adjacent to N).

Troubleshooting Center (FAQ)

Issue 1: "I tried to brominate pyridine using Br2 and FeBr3, but I got no reaction."

  • Diagnosis: The pyridine nitrogen coordinated with the Lewis Acid (FeBr3), forming a Pyridine-FeBr3 complex that is highly deactivated and insoluble.

  • Solution: Switch to the NBS/ZrCl4 method (Module A) or use the "Swarts" condition (Br2 in Oleum at 130°C+) if the substrate is robust. The Oleum protonates the N (preventing coordination) and acts as the solvent.

Issue 2: "My Halogen Dance reaction yielded a mixture of 3-bromo and 4-bromo products."

  • Diagnosis: Incomplete migration or "equilibration failure." The reaction did not reach thermodynamic equilibrium, or the quench was too slow.

  • Solution: Ensure the reaction stirs at -78°C for the full duration (at least 30-60 mins) before quenching. Ensure your LDA is fresh and titrated; excess amine can interfere with the lithium intermediate stability.

Issue 3: "I wanted C2-bromination but got C6-bromination (or random substitution)."

  • Diagnosis: Lack of a strong Directing Group (DMG). Without a DMG at C3, n-BuLi may attack the N-C bond (nucleophilic attack) rather than deprotonating.

  • Solution: Use a bulky base (LiTMP) to prevent nucleophilic attack, or install a temporary DMG (like an N-oxide) to direct the lithiation to C2.

Comparative Data Table

MethodTarget PositionPrimary MechanismReagentsTempKey Limitation
Classical EAS C3Electrophilic Subst.[4]Br2, Oleum>130°CHarsh, low functional group tolerance.
Lewis Acid/NBS C3Activated EASNBS, ZrCl4/BF3RT - 60°CRequires electron-neutral/rich rings.
Halogen Dance C4 (from C3)Anionic MigrationLDA, THF-78°CRequires strict anhydrous conditions.
DoM C2 (or C4)Chelation Controln-BuLi, DMG-78°CRequires a Directing Group (F, OMe, etc).
N-Oxide C2 / C4Nucleophilic/EASH2O2 then POBr30°C - 80°CRequires reduction step (Zn/AcOH) later.

Visualization: The Halogen Dance Pathway

Understanding the migration is critical for troubleshooting C3 vs C4 selectivity.

HalogenDance Step1 3-Bromopyridine Step2 Lithiated Intermediate (Li at C4, Br at C3) Step1->Step2 + LDA (-78°C) Step3 Migration Transition (Br bridging C3-C4) Step2->Step3 Isomerization Step4 Thermodynamic Product (Li at C3, Br at C4) Step3->Step4 Stabilization Final 4-Bromopyridine (After H2O Quench) Step4->Final + H2O

Figure 2: The Halogen Dance mechanism allowing the transformation of 3-bromo precursors into 4-bromo products.

References

  • Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines and Quinolines. Angewandte Chemie International Edition.[5] Link

  • Souchay, P., et al. (2014). Regioselective Bromination of Pyridines.[1] Journal of Organic Chemistry.[6] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Standard text for Pyridine reactivity mechanisms).
  • Knochel, P., et al. (2013).[7] Regioselective Functionalization of Pyridines using Directed Metalation.[1][6][7] Zeitschrift für Naturforschung B. Link[7]

Sources

stability issues and degradation of "6-Bromo-4-methylpicolinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-4-methylpicolinic Acid

Critical Identity Verification

⚠️ STOP & VERIFY BEFORE PROCEEDING There is a frequent industry-wide confusion regarding the CAS registry numbers and regioisomers of brominated methylpicolinic acids. Before applying this guide, confirm your specific isomer:

Compound Name6-Bromo-4-methylpicolinic acid 4-Bromo-6-methylpicolinic acid
Structure COOH at C2, Methyl at C4, Bromo at C6COOH at C2, Bromo at C4, Methyl at C6
Reactivity Profile High Risk: C6-Bromine is highly susceptible to nucleophilic attack (SNAr) and hydrolysis.Lower Risk: C4-Bromine is more stable; primary risk is decarboxylation.
CAS Warning Verify Certificate of Analysis. (Often mislabeled as CAS 884494-81-9, which is actually 3-Bromo-5-fluoro-2-methoxypyridine).Commonly CAS 886372-47-0 .

Note: This guide is engineered specifically for 6-Bromo-4-methylpicolinic acid (Br at C6 position). If you are working with the 4-Bromo isomer, the thermal stability profile is similar, but the hydrolytic stability is significantly better.

Module 1: Chemical Stability & Degradation Mechanisms

The placement of the bromine atom at the C6 position (ortho to the ring nitrogen) creates a unique instability profile compared to other pyridine derivatives.

Nucleophilic Attack & Hydrolysis (The "Hidden" Degradation)

Unlike its 4-bromo counterpart, the 6-bromo substituent is activated by both the ring nitrogen and the electron-withdrawing carboxylic acid.

  • Mechanism: Nucleophilic Aromatic Substitution (SNAr).

  • Trigger: Exposure to moisture, basic buffers (pH > 8), or nucleophilic solvents (MeOH, EtOH) without acid protection.

  • Result: Conversion to 6-hydroxy-4-methylpicolinic acid (which tautomerizes to the pyridone form). This appears as a white solid turning yellow/orange and becoming insoluble in organic solvents.

Thermal Decarboxylation (Hammick Reaction)

Picolinic acids are zwitterionic in nature. Upon heating, the carboxylate group can leave as CO₂.

  • Mechanism: Formation of a transient ylide intermediate (Hammick intermediate).

  • Trigger: Temperatures > 60°C, especially in high-dielectric solvents (DMSO, DMF).

  • Result: Formation of 2-bromo-4-methylpyridine .[1] This is often observed as "mass loss" during vacuum drying.

Photolytic Dehalogenation
  • Mechanism: Homolytic cleavage of the C-Br bond under UV/Vis light.

  • Trigger: Benchtop storage in clear glass.

  • Result: Radical formation leading to polymerization or hydrodebromination (formation of 4-methylpicolinic acid).

Module 2: Visualization of Degradation Pathways

DegradationPathways Start 6-Bromo-4-methylpicolinic Acid (Active Reagent) Prod_Hydrolysis 6-Hydroxy-4-methylpicolinic acid (Pyridone Tautomer) [Yellow Solid] Start->Prod_Hydrolysis Moisture/Base (pH > 8) S_NAr Mechanism Prod_Decarb 2-Bromo-4-methylpyridine (Volatile Oil) Start->Prod_Decarb Heat (>60°C) Hammick Reaction Prod_Photo 4-Methylpicolinic Acid (Debrominated) Start->Prod_Photo UV Light / Radical Initiators

Figure 1: The 6-bromo position renders the molecule uniquely susceptible to SNAr hydrolysis (Red path) compared to other isomers.

Module 3: Storage & Handling Protocols

To maintain purity >98% over 6 months, strictly adhere to the "Cold-Dark-Dry" protocol.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long term) 2-8°C (Active use)Retards the kinetics of spontaneous decarboxylation and SNAr hydrolysis.
Atmosphere Argon or Nitrogen Prevents moisture absorption. The acid is hygroscopic; water catalyzes the displacement of the 6-Br atom.
Container Amber Glass with Teflon-lined capBlocks UV light to prevent C-Br bond homolysis. Teflon prevents leaching of plasticizers which can act as radical initiators.
Solvents Anhydrous DCM, THF, or MeCN Avoid alcohols (MeOH, EtOH) for storage; they can form esters or displace the bromine over time.

Module 4: Troubleshooting Guide (Q&A)

Q1: My white powder has turned a pale yellow/orange color. Is it still usable?

Diagnosis: Likely Photo-oxidation or partial Hydrolysis .

  • The Science: Halogenated pyridines are photosensitive. The yellowing often indicates the formation of trace amounts of the pyridone tautomer (via hydrolysis of the Br) or N-oxide impurities.

  • Action:

    • Run an LC-MS.[2] If the main peak is still >95% and the impurity is the hydrolysate (M-Br+OH), you can purify via recrystallization from anhydrous Ethanol/Hexane (avoid heating >50°C).

    • If the impurity is oxidative, use immediately for crude reactions, but do not use for precise kinetics.

Q2: I observed significant mass loss after drying the compound in a vacuum oven at 60°C.

Diagnosis: Thermal Decarboxylation .

  • The Science: You have triggered the Hammick reaction. The carboxylic acid group at the 2-position is activating the ring, allowing CO₂ to leave and forming 2-bromo-4-methylpyridine, which is an oil and may have evaporated or sublimed under vacuum.

  • Action:

    • Corrective: Never heat free picolinic acids >40°C under vacuum.

    • Protocol: Dry at Room Temperature (25°C) using a high-vacuum manifold with a P₂O₅ trap to remove moisture without heat.

Q3: During Suzuki coupling, I see the starting material disappear, but the product yield is <10%. LC-MS shows a mass of [M-H].

Diagnosis: Protodecarboxylation .

  • The Science: Palladium catalysts can facilitate the decarboxylation of pyridine-2-acids before the cross-coupling occurs, especially if the reaction temperature is high (>80°C) and the base is strong.

  • Action:

    • Switch Base: Use a milder base like K₃PO₄ instead of Cs₂CO₃.

    • Ester Protection: Convert the acid to a methyl ester or t-butyl ester before the coupling. The ester prevents decarboxylation and stabilizes the C6-Br bond. Hydrolyze back to the acid after the coupling.

Q4: Can I dissolve this in DMSO for a stock solution?

Diagnosis: High Risk .

  • The Science: DMSO is hygroscopic and a polar aprotic solvent that accelerates SNAr reactions. Storing the 6-bromo acid in wet DMSO will lead to rapid hydrolysis to the pyridone.

  • Action: Prepare DMSO solutions fresh immediately before use . Do not store. For frozen stocks, use anhydrous DMSO and store at -80°C, but single-use aliquots are preferred.

Module 5: Analytical Decision Tree

Use this workflow to determine if your batch is fit for purpose.

QC_Workflow Sample Sample Inspection ColorCheck Is Color White/Off-White? Sample->ColorCheck LCMS Run LC-MS ( acidic mobile phase ) ColorCheck->LCMS Yes ColorCheck->LCMS No (Yellowing) PurityCheck Purity > 95%? LCMS->PurityCheck ImpurityID Identify Impurity Mass PurityCheck->ImpurityID No Use PROCEED Store at -20°C PurityCheck->Use Yes Recryst Recrystallize (Anhydrous conditions) ImpurityID->Recryst M-Br+OH (Hydrolysis) <10% Discard DISCARD (Irreversible Degradation) ImpurityID->Discard M-CO2 (Decarb) >10% ImpurityID->Discard Complex Mix (Photolysis)

Figure 2: Quality Control Decision Matrix for 6-Bromo-4-methylpicolinic Acid.

References

  • Hammick, D. L., & Dyson, P. (1939). "The mechanism of decarboxylation. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups." Journal of the Chemical Society, 1724. (Foundational mechanism for picolinic acid decarboxylation). Link

  • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic Aromatic Substitution of Pyridines." Angewandte Chemie International Edition, 43(41), 5436-5441.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed entry on Hammick Reaction and pyridine stability).
  • Patel, V., et al. (2018). "Stability indicating HPLC method for pyridine carboxylic acid derivatives." Journal of Pharmaceutical and Biomedical Analysis, 156, 245-253.
  • BLD Pharm. (2024). "SDS: 4-Bromo-6-methylpicolinic acid."[3][4] (Used for comparative physicochemical data of the isomer). Link

Sources

Technical Support Center: Synthesis of 6-Bromo-4-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-methylpicolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth answers to common questions, troubleshooting guides for potential experimental hurdles, and detailed, validated protocols for the most effective synthetic routes to this valuable building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of 6-bromo-4-methylpicolinic acid, providing concise and actionable information.

Q1: What are the primary synthetic routes to 6-Bromo-4-methylpicolinic acid?

A1: The synthesis of 6-bromo-4-methylpicolinic acid is typically achieved through a two-step process starting from the more readily available 4-methylpicolinic acid. First, the carboxylic acid is esterified to protect it and to aid in the purification of the intermediate. The most common ester is the methyl ester, methyl 4-methylpicolinate. This is followed by regioselective bromination and subsequent hydrolysis of the ester to yield the final product. The two principal routes for the key bromination step are:

  • Direct Electrophilic Bromination: This is a classical approach where methyl 4-methylpicolinate is reacted with a brominating agent, such as elemental bromine.

  • Directed Ortho-Metalation (DoM): This more modern approach offers superior regioselectivity by using a directed metalation group to deprotonate a specific position on the pyridine ring, which is then quenched with a bromine source.

Q2: Which synthetic route offers the best regioselectivity?

A2: The Directed Ortho-Metalation (DoM) route provides significantly higher regioselectivity compared to direct electrophilic bromination.[1] In the DoM pathway, the ester group at the 2-position directs a strong base, such as a Grignard reagent or an organolithium species, to deprotonate the adjacent C3 or the remote C6 position. However, in the case of a 4-substituted picolinate, metalation can be directed to the C5 position. For achieving bromination at the 6-position, starting with 4-methylpicolinate, the DoM strategy would involve deprotonation at the 6-position, which is then quenched with an electrophilic bromine source. This method avoids the potential for isomeric impurities that can arise from direct bromination.

Q3: What are the key starting materials and where can they be sourced?

A3: The primary starting material is 4-methylpicolinic acid or its methyl ester, methyl 4-methylpicolinate .

  • 4-Methylpicolinic acid (CAS: 4021-08-3) is commercially available from several suppliers, including Sigma-Aldrich, ChemScene, and BLD Pharm.[2][3]

  • Methyl 4-methylpicolinate (CAS: 13509-13-2) can also be purchased directly from suppliers like Sigma-Aldrich and Lead Sciences, or it can be synthesized from 4-methylpicolinic acid.[4][5]

The synthesis of 4-methylpicolinic acid itself can be achieved through the oxidation of 2,4-lutidine (2,4-dimethylpyridine). A common method for this transformation is oxidation with potassium permanganate.[6]

Q4: What are the major challenges in the synthesis of 6-Bromo-4-methylpicolinic acid and how can they be overcome?

A4: The primary challenges are:

  • Regiocontrol in Bromination: In direct electrophilic bromination, there is a risk of obtaining a mixture of isomers, which can be difficult to separate. The methyl group at the 4-position and the ester at the 2-position are both activating and directing groups, which can lead to substitution at multiple positions.

    • Solution: Employing the Directed Ortho-Metalation (DoM) route provides a robust solution to this problem by ensuring bromination occurs at the desired position.[1]

  • Handling of Hazardous Reagents: Both synthetic routes involve hazardous materials. Direct bromination uses elemental bromine, which is highly corrosive and toxic. The DoM route utilizes pyrophoric organolithium or Grignard reagents and requires strictly anhydrous conditions.

    • Solution: Strict adherence to safety protocols is essential. This includes working in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), and employing inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) for the DoM route.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low Yield in Direct Electrophilic Bromination
Symptom Potential Cause Recommended Solution
Incomplete consumption of starting material (as determined by TLC or LC-MS).1. Insufficient brominating agent. 2. Reaction temperature is too low. 3. Reaction time is too short.1. Increase the stoichiometry of bromine to 1.1-1.5 equivalents relative to the methyl 4-methylpicolinate.[1] 2. Allow the reaction to proceed at room temperature (0-25°C is a typical range) for a longer duration.[1] 3. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Formation of multiple products and a dark reaction mixture.1. Reaction temperature is too high, leading to side reactions. 2. Over-bromination (di- or tri-brominated products).1. Maintain the reaction temperature at the lower end of the recommended range (e.g., 0-5°C) to minimize side reactions.[1] 2. Use a slight excess of the brominating agent (1.1 equivalents) and add it dropwise to the reaction mixture to avoid localized high concentrations.
Problem 2: Poor Regioselectivity in Direct Electrophilic Bromination
Symptom Potential Cause Recommended Solution
Formation of multiple isomers observed by 1H NMR or LC-MS.The directing effects of the methyl and ester groups are not sufficiently differentiating under the reaction conditions.1. Optimize the Solvent System: The use of aqueous or mixed solvent systems like water-THF can enhance regioselectivity in some cases.[1] 2. Consider an Alternative Route: For guaranteed regioselectivity, the Directed Ortho-Metalation (DoM) route is strongly recommended.
Problem 3: Incomplete Reaction in Directed Ortho-Metalation (DoM)
Symptom Potential Cause Recommended Solution
Starting material remains after quenching the reaction.1. Inactive Grignard or organolithium reagent. 2. Presence of moisture in the reaction setup. 3. Insufficient amount of base.1. Use freshly prepared or titrated organolithium/Grignard reagents. 2. Ensure all glassware is oven-dried or flame-dried, and all solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). 3. Use at least 1.2-2.0 equivalents of the metalating agent.
Low yield of the desired brominated product.1. The temperature for deprotonation or quenching was not optimal. 2. Inefficient quenching with the bromine source.1. Maintain a low temperature during deprotonation (-50°C to -10°C is a typical range).[1] 2. Add the bromine source (e.g., Br2 or N-bromosuccinimide) at a low temperature and allow the reaction to warm slowly to room temperature.
Problem 4: Difficulty in the Final Hydrolysis of the Methyl Ester
Symptom Potential Cause Recommended Solution
Incomplete conversion of the ester to the carboxylic acid.1. Insufficient base or acid for hydrolysis. 2. Short reaction time or low temperature.1. Use a sufficient excess of a strong base (e.g., LiOH, NaOH, or KOH) in a mixture of water and a co-solvent like THF or methanol. For acid-catalyzed hydrolysis, use a strong acid like HCl or H2SO4. 2. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is no longer present.
Product is difficult to isolate after workup.The product may be soluble in the aqueous phase, especially if the pH is not correctly adjusted.After hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., 1M HCl) to the isoelectric point of the amino acid (typically pH 3-4) to precipitate the product. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Electrophilic Bromination

This protocol first describes the esterification of 4-methylpicolinic acid, followed by direct bromination and final hydrolysis.

  • Materials and Reagents:

    • 4-Methylpicolinic acid

    • Methanol (anhydrous)

    • Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

  • Procedure:

    • Suspend 4-methylpicolinic acid (1.0 eq) in anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-methylpicolinate.

  • Materials and Reagents:

    • Methyl 4-methylpicolinate

    • Bromine (Br₂)

    • Water or a mixture of water and tetrahydrofuran (THF)

    • Sodium thiosulfate (aqueous solution)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve methyl 4-methylpicolinate (1.0 eq) in water or a water/THF mixture.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add bromine (1.1-1.5 eq) dropwise.

    • Stir the reaction at 0-25°C for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain methyl 6-bromo-4-methylpicolinate.

  • Materials and Reagents:

    • Methyl 6-bromo-4-methylpicolinate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Water

    • Tetrahydrofuran (THF) or Methanol

    • Hydrochloric acid (1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 6-bromo-4-methylpicolinate (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).

    • Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, or until the hydrolysis is complete by TLC.

    • Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M HCl.

    • Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

    • Wash the collected solid with cold water and dry under vacuum to yield 6-bromo-4-methylpicolinic acid. If extracted, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the product.

Protocol 2: Synthesis via Directed Ortho-Metalation (DoM)

This route offers superior regioselectivity.

  • Follow the procedure outlined in Step 1a .

  • Materials and Reagents:

    • Methyl 4-methylpicolinate

    • 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) or a similar strong, non-nucleophilic base

    • Anhydrous tetrahydrofuran (THF)

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), dissolve methyl 4-methylpicolinate (1.0 eq) in anhydrous THF.

    • Cool the solution to -40°C.

    • Slowly add TMPMgCl·LiCl (1.2-2.0 eq) while maintaining the temperature below -30°C.

    • Stir the mixture at -40°C for 1-2 hours.

    • In a separate flask, dissolve NBS (1.2 eq) or Br₂ (1.2 eq) in anhydrous THF and cool to -40°C.

    • Slowly add the solution of the lithiated intermediate to the cold NBS or Br₂ solution via cannula.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield methyl 6-bromo-4-methylpicolinate.

  • Follow the procedure outlined in Step 1c .

Part 4: Visualization of Synthetic Workflows

Synthetic_Routes cluster_start Starting Material Preparation cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Directed Ortho-Metalation 2,4-Lutidine 2,4-Lutidine 4-Methylpicolinic_Acid 4-Methylpicolinic_Acid 2,4-Lutidine->4-Methylpicolinic_Acid Oxidation (KMnO4) Methyl_4-methylpicolinate Methyl_4-methylpicolinate 4-Methylpicolinic_Acid->Methyl_4-methylpicolinate Esterification (MeOH, H+) Bromination_Intermediate Methyl 6-bromo-4-methylpicolinate Methyl_4-methylpicolinate->Bromination_Intermediate Br2, H2O/THF DoM_Intermediate Methyl 6-bromo-4-methylpicolinate Methyl_4-methylpicolinate->DoM_Intermediate 1. TMPMgCl·LiCl 2. NBS or Br2 Final_Product 6-Bromo-4-methylpicolinic acid Bromination_Intermediate->Final_Product Hydrolysis (LiOH or NaOH) DoM_Intermediate->Final_Product Hydrolysis (LiOH or NaOH) caption Synthetic pathways to 6-Bromo-4-methylpicolinic acid.

Caption: Synthetic pathways to 6-Bromo-4-methylpicolinic acid.

Part 5: References

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.

  • Organic Syntheses. Picolinic acid hydrochloride. [Link]

  • PubChem. 4-Methylpyridine-2-carboxylic acid. [Link]

  • Lead Sciences. Methyl 4-methylpicolinate. [Link]

Sources

Technical Support Center: 6-Bromo-4-methylpicolinic Acid - Synthesis and Purification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Bromo-4-methylpicolinic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and achieve high purity.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that you may encounter during the synthesis and purification of 6-Bromo-4-methylpicolinic acid.

Q1: Why is my yield of 6-Bromo-4-methylpicolinic acid consistently low?

Low yields can be attributed to several factors, from incomplete reactions to product degradation. Below is a systematic approach to diagnosing and resolving this issue.

Potential Cause 1: Incomplete Reaction

  • Expertise & Experience: An incomplete reaction is often the primary culprit for low yields. This can be due to insufficient reaction time, suboptimal temperature, or poor reagent stoichiometry. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Troubleshooting Steps:

    • Reaction Monitoring: At regular intervals, take aliquots from the reaction mixture to spot on a TLC plate or analyze by LC-MS. A complete reaction is indicated by the disappearance of the starting material spot/peak.

    • Temperature Optimization: If the reaction stalls, a modest increase in temperature may be necessary. However, be cautious, as excessive heat can lead to side product formation. For bromination reactions, maintaining a low temperature (e.g., 0-25°C) is often critical to prevent over-bromination[1].

    • Reagent Stoichiometry: Ensure that the molar ratios of your reactants are correct. For bromination, using a slight excess (1.1–1.5 equivalents) of the brominating agent can drive the reaction to completion[1].

Potential Cause 2: Side Reactions and Impurity Formation

  • Expertise & Experience: The formation of byproducts is a common issue that directly impacts the yield of the desired product. In the context of 6-Bromo-4-methylpicolinic acid synthesis, over-bromination is a significant concern, leading to di- or tri-brominated species[1]. The choice of solvent can also influence the regioselectivity of the bromination.

  • Troubleshooting Steps:

    • Control of Brominating Agent: Add the brominating agent (e.g., Br₂) slowly and in a controlled manner to the reaction mixture, preferably at a low temperature to dissipate any exothermic effects.

    • Solvent Selection: Aqueous or mixed solvent systems (e.g., water-THF) can enhance the solubility of bromine and improve regioselectivity[1]. Polar aprotic solvents like DMF may decrease regioselectivity[1].

    • Reaction Quenching: Once the reaction is complete, quench any remaining reactive species. For instance, after a bromination reaction, adding a solution of sodium thiosulfate can neutralize excess bromine.

Potential Cause 3: Product Loss During Workup and Purification

  • Expertise & Experience: Significant product loss can occur during the extraction and purification steps. The acidic nature of the carboxylic acid group requires careful pH control during aqueous workup.

  • Troubleshooting Steps:

    • pH Adjustment: During aqueous extraction, ensure the pH of the aqueous layer is adjusted appropriately to either protonate the carboxylic acid (for extraction into an organic solvent) or deprotonate it (for washing away basic impurities). For isolating the final acid product, acidification of the aqueous layer to a pH of 2-3 is often necessary to precipitate the solid[2].

    • Solvent Choice for Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions with smaller volumes of solvent to maximize recovery[3].

    • Purification Method: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. For recrystallization, choose a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: I am observing multiple spots on my TLC/peaks in my LC-MS. What are the likely impurities and how can I remove them?

The presence of multiple spots or peaks indicates an impure sample. Identifying these impurities is the first step toward effective purification.

Likely Impurities:

  • Unreacted Starting Material: The presence of the starting material (e.g., 4-methylpicolinic acid) is common if the reaction has not gone to completion.

  • Over-brominated Byproducts: As mentioned, di- or tri-brominated picolinic acids are frequent impurities when the reaction conditions are not well-controlled[1].

  • Isomeric Byproducts: Depending on the synthetic route, small amounts of other brominated isomers may be formed.

  • Hydrolyzed Intermediates: If the synthesis involves an ester intermediate, incomplete hydrolysis will result in the ester being present in the final product.

Purification Strategies:

Purification MethodWhen to UseRecommended Solvents/Conditions
Recrystallization For removing small amounts of impurities from a solid product.A common solvent pair is ethyl acetate/petroleum ether or ethanol/water. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals[2][4].
Column Chromatography For separating mixtures with closely related compounds (e.g., isomers, over-brominated species).A gradient of hexane and ethyl acetate is often effective for separating pyridine derivatives[1]. The acidic nature of the product may require the addition of a small amount of acetic or formic acid to the eluent to prevent tailing on the silica gel.
Acid-Base Extraction For removing neutral or basic impurities from the acidic product.Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution. The acidic product will move to the aqueous basic layer, while neutral and basic impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product[2].
Q3: My NMR spectrum looks complex. How can I confirm the structure of my product and identify impurities?

Structural confirmation and impurity identification are critical for ensuring the quality of your material.

Expected ¹H NMR Characteristics for 6-Bromo-4-methylpicolinic acid:

  • Aromatic Protons: You should expect to see two singlets (or two doublets with a very small coupling constant) in the aromatic region, corresponding to the protons at the 3- and 5-positions of the pyridine ring.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 4-position.

  • Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.

Identifying Impurities by NMR:

  • Starting Material (4-methylpicolinic acid): The presence of three distinct aromatic proton signals would indicate residual starting material.

  • Over-brominated Species: The disappearance of one of the aromatic proton signals and a shift in the remaining signals would suggest di-bromination.

  • Ester Intermediate: The presence of a singlet around 3.9 ppm would indicate a methyl ester impurity[1].

Further Analytical Techniques:

  • ¹³C NMR: Will provide information on the number of unique carbon atoms and their chemical environment.

  • IR Spectroscopy: Look for a characteristic C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹ and a C-Br stretch around 500-600 cm⁻¹[1].

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular formula of your product and any major impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended synthetic routes to prepare 6-Bromo-4-methylpicolinic acid?

There are two primary conceptual routes for the synthesis of 6-Bromo-4-methylpicolinic acid:

Route A: Direct Bromination of 4-methylpicolinic acid

This is a direct approach where the pyridine ring is brominated. The carboxylic acid and methyl groups will direct the bromination.

Synthesis Route A start 4-methylpicolinic acid reagents + Brominating Agent (e.g., Br₂ or NBS) start->reagents product 6-Bromo-4-methylpicolinic acid reagents->product

Synthetic Route A: Direct Bromination

Experimental Protocol Outline:

  • Dissolve 4-methylpicolinic acid in a suitable solvent (e.g., concentrated sulfuric acid or an aqueous medium).

  • Cool the solution to 0-5°C.

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide or Bromine).

  • Allow the reaction to stir at a controlled temperature until completion (monitored by TLC/LC-MS).

  • Carefully quench the reaction and perform an aqueous workup, adjusting the pH to precipitate the product.

  • Purify the crude product by recrystallization or column chromatography.

Route B: Oxidation of 6-bromo-2,4-lutidine

This route involves first establishing the bromine and methyl substituents, followed by oxidation of the second methyl group to a carboxylic acid.

Synthesis Route B start 6-bromo-2,4-lutidine reagents + Oxidizing Agent (e.g., KMnO₄) start->reagents product 6-Bromo-4-methylpicolinic acid reagents->product

Synthetic Route B: Oxidation

Experimental Protocol Outline:

  • Dissolve 6-bromo-2,4-lutidine in an aqueous solution.

  • Heat the solution and add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. Be aware that this reaction can be exothermic and may involve foaming[5].

  • After the reaction is complete (indicated by a color change), cool the mixture and filter off any manganese dioxide formed.

  • Acidify the filtrate to precipitate the carboxylic acid product.

  • Collect the solid by filtration and purify as needed.

Q2: What are the critical parameters to control during the synthesis?
  • Temperature: This is arguably the most critical parameter, especially during bromination, to prevent over-reaction and ensure selectivity[1].

  • Stoichiometry: Precise control over the amount of brominating or oxidizing agent is essential to maximize yield and minimize byproducts.

  • Solvent: The choice of solvent can affect reagent solubility, reaction rate, and even the regioselectivity of the reaction[1].

  • Reaction Time: Monitoring the reaction to determine the optimal time for completion is key to preventing the formation of degradation products.

Q3: How should I properly store 6-Bromo-4-methylpicolinic acid?

To ensure the long-term stability of your product:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. For long-term storage, refrigeration (2-8°C) is advisable[1].

  • Monitoring Stability: Periodically check the purity of the stored material, especially if it will be used in sensitive applications. HPLC is a suitable method for detecting degradation products[1].

References

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Activity of 6-Bromo-4-methylpicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection and modification of molecular scaffolds are paramount to successful therapeutic innovation. This guide provides an in-depth technical comparison of the biological activities of derivatives of 6-Bromo-4-methylpicolinic acid, a versatile heterocyclic scaffold. By understanding the structure-activity relationships (SAR) and the mechanistic underpinnings of these compounds, researchers can make more informed decisions in the design and synthesis of novel drug candidates.

Introduction to 6-Bromo-4-methylpicolinic Acid: A Privileged Scaffold

6-Bromo-4-methylpicolinic acid is a pyridine derivative characterized by a carboxylic acid at the 2-position, a methyl group at the 4-position, and a bromine atom at the 6-position. This arrangement of functional groups makes it a valuable starting material in medicinal chemistry. The picolinic acid moiety is known to chelate metal ions, a property that can be harnessed for enzyme inhibition. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space and optimize biological activity. Furthermore, the methyl group can influence the compound's steric and electronic properties, impacting its interaction with biological targets.

Picolinic acid and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The strategic derivatization of the 6-Bromo-4-methylpicolinic acid core allows for the fine-tuning of these properties, leading to the development of potent and selective therapeutic agents.

Synthetic Strategies for Derivatization

The derivatization of 6-Bromo-4-methylpicolinic acid is primarily centered around modifications of the carboxylic acid group and substitution at the bromine-bearing carbon. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

Amide and Ester Formation

The carboxylic acid functionality is readily converted to amides and esters through standard coupling reactions. This allows for the introduction of a wide array of substituents, influencing factors such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Experimental Protocol: General Procedure for Amide Synthesis

  • To a solution of 6-Bromo-4-methylpicolinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Suzuki and Sonogashira Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkynyl groups. This significantly expands the structural diversity of the derivatives and allows for the exploration of interactions with hydrophobic pockets in target proteins.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine 6-Bromo-4-methylpicolinic acid derivative (1 equivalent), a boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate or cesium carbonate (2 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Biological Activities

The biological activity of 6-Bromo-4-methylpicolinic acid derivatives is highly dependent on the nature of the substituents introduced. By systematically modifying the core structure, it is possible to optimize for specific therapeutic targets.

Anticancer Activity

Picolinic acid derivatives have emerged as a promising class of anticancer agents.[2] Their mechanism of action is often attributed to their ability to chelate essential metal ions, leading to the inhibition of key enzymes involved in cancer cell proliferation and survival.[2] Structure-activity relationship studies on various pyridine derivatives have shown that the presence and position of certain functional groups can significantly enhance their antiproliferative activity.[3]

Structure-Activity Relationship Insights:

  • Amide Substituents: The introduction of various amine moieties at the carboxylic acid position can significantly impact anticancer activity. Aromatic and heterocyclic amines can engage in π-π stacking and hydrogen bonding interactions within the active sites of target proteins.

  • Aryl and Heteroaryl Groups at the 6-Position: Suzuki coupling with different aryl and heteroaryl boronic acids can lead to compounds with enhanced potency. Electron-donating or electron-withdrawing groups on these appended rings can modulate the electronic properties of the entire molecule, influencing its binding affinity.

  • Halogen Atoms: While the parent compound contains bromine, studies on other heterocyclic systems suggest that the type of halogen can influence activity, with some derivatives showing improved potency.[3] However, bulky halogen groups can sometimes lead to decreased activity.[3]

Table 1: Predicted Anticancer Activity of Hypothetical 6-Bromo-4-methylpicolinic Acid Derivatives

DerivativeR1 (at COOH)R2 (at C6-Br)Predicted ActivityRationale
1 -OH (Parent Acid)-BrBaselineStarting point for comparison.
2 -NH-Ph-BrModeratePhenyl group can engage in hydrophobic interactions.
3 -NH-(4-methoxyphenyl)-BrPotentially HighMethoxy group can act as a hydrogen bond acceptor.
4 -OH4-pyridylHighIntroduction of a second pyridine ring can enhance metal chelation and target binding.
5 -OHThienylModerate to HighThiophene ring can mimic a phenyl ring and participate in similar interactions.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight for adherence start->incubation1 treatment Add serially diluted compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilizing agent incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Picolinic acid derivatives have shown promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[5] The presence of a halogen, such as bromine, can enhance the antimicrobial properties of a molecule.[6]

Structure-Activity Relationship Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, which can be tuned by the substituents on the amide and at the 6-position, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Hydrogen Bonding: The ability to form hydrogen bonds with bacterial enzymes or other cellular components is important for antimicrobial activity. Amide derivatives with hydrogen bond donors and acceptors are often more active.

  • Metal Chelation: As with their anticancer activity, the metal-chelating properties of the picolinic acid core can disrupt essential bacterial metabolic processes that rely on metal cofactors.

Table 2: Predicted Antimicrobial Activity of Hypothetical 6-Bromo-4-methylpicolinic Acid Derivatives

DerivativeR1 (at COOH)R2 (at C6-Br)Predicted ActivityRationale
1 -OH (Parent Acid)-BrLow to ModerateThe bromine atom may confer some activity.
6 -NH-(n-butyl)-BrModerateIncreased lipophilicity may enhance membrane penetration.
7 -NH-(2-aminothiazole)-BrPotentially HighThe thiazole ring is a common motif in antimicrobial agents.
8 -OH2-aminopyrimidineHighThe pyrimidine ring can mimic nucleobases and interfere with DNA/RNA synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Serial dilution of compounds in 96-well plate inoculation Inoculate with standardized bacterial suspension start->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Observe for visible growth inhibition incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Enzyme Inhibition

The picolinic acid scaffold is a known metal-binding pharmacophore and has been explored for the inhibition of various metalloenzymes.[8] For instance, derivatives of picolinic acid have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[8]

Mechanism of Action: Metallo-β-Lactamase Inhibition

MBLs contain one or two zinc ions in their active site, which are essential for their catalytic activity. The picolinic acid moiety of the inhibitor can chelate these zinc ions, displacing a water molecule that is crucial for the hydrolysis of the β-lactam ring of antibiotics. This inactivation of the enzyme restores the efficacy of co-administered β-lactam antibiotics.

MBL_Inhibition_Pathway cluster_enzyme Metallo-β-Lactamase (MBL) Active Site cluster_substrate Substrate cluster_inhibition Inhibition cluster_outcome Outcome MBL MBL with Zn(II) ions Water Catalytic Water Molecule MBL->Water activates Hydrolysis Hydrolysis of Antibiotic Water->Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis Inhibitor Picolinic Acid Derivative Chelation Chelation of Zn(II) ions Inhibitor->Chelation Chelation->MBL inactivates NoHydrolysis No Hydrolysis Chelation->NoHydrolysis

Experimental Protocol: General Enzyme Inhibition Assay

  • Prepare a reaction mixture containing the target enzyme in a suitable buffer.

  • Add the test compound at various concentrations and pre-incubate for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.[9]

Conclusion and Future Directions

6-Bromo-4-methylpicolinic acid represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships and the optimization of biological activity against various targets. The insights provided in this guide, including synthetic strategies, comparative biological activities, and experimental protocols, are intended to empower researchers to design and synthesize the next generation of potent and selective drug candidates based on this privileged heterocyclic core. Future research should focus on the synthesis and evaluation of diverse libraries of 6-Bromo-4-methylpicolinic acid derivatives to fully elucidate their therapeutic potential.

References

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A Comparative Guide to the Structural Validation of 6-Bromo-4-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of 6-Bromo-4-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry.

While a published single-crystal X-ray diffraction structure for 6-Bromo-4-methylpicolinic acid is not available in the Cambridge Structural Database (CSD), a comprehensive, self-validating approach combining several analytical techniques can provide unequivocal structural confirmation.[1][2][3][4][5] This guide will use the closely related analogue, 3-bromopicolinic acid, for which a crystal structure has been determined, to illustrate the power of X-ray crystallography and compare it with other essential spectroscopic and spectrometric methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[6][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, the electron density and thus the precise location of each atom can be mapped.[7]

Experimental Protocol: A Case Study with 3-Bromopicolinic Acid

The successful application of X-ray crystallography is critically dependent on the growth of a high-quality single crystal, which is often the most challenging step.[6][8] The following protocol is adapted from the published method for obtaining the crystal structure of 3-bromopicolinic acid.[9][10]

Step 1: Crystal Growth

  • Dissolve the synthesized 3-bromopicolinic acid in a minimal amount of a suitable solvent system, such as a mixture of tetrahydrofuran and deionized water.[9]

  • Stir the solution at room temperature until the solid is completely dissolved.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly and undisturbed over several days.

  • Colorless, block-like crystals suitable for X-ray diffraction should form.

Step 2: Data Collection

  • Carefully select and mount a suitable crystal (typically < 0.5 mm) on a goniometer head.[8]

  • Place the mounted crystal in a diffractometer and cool it to a low temperature (e.g., 150 K) to minimize thermal vibrations.[10]

  • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation).[9]

  • Rotate the crystal and collect the diffraction data over a wide range of angles.

Step 3: Structure Solution and Refinement

  • Process the collected diffraction data to obtain a set of structure factors.

  • Solve the phase problem using direct methods to obtain an initial electron density map.

  • Build an initial atomic model into the electron density map.

  • Refine the model using least-squares methods to improve the fit between the calculated and observed diffraction data.[6]

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Dissolution Dissolve Compound Filtration Filter Solution Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Crystal_Selection Select Single Crystal Evaporation->Crystal_Selection Mounting Mount Crystal Crystal_Selection->Mounting XRay_Exposure X-ray Exposure & Diffraction Mounting->XRay_Exposure Data_Recording Record Diffraction Pattern XRay_Exposure->Data_Recording Data_Processing Process Data Data_Recording->Data_Processing Phase_Solution Solve Phase Problem Data_Processing->Phase_Solution Model_Building Build Atomic Model Phase_Solution->Model_Building Refinement Refine Structure Model_Building->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final 3D Structure

Figure 1: Workflow for Single-Crystal X-ray Crystallography.
Crystallographic Data for 3-Bromopicolinic Acid

The following table summarizes the crystallographic data obtained for 3-bromopicolinic acid.[10] This data provides unambiguous proof of its molecular structure and connectivity.

Parameter3-Bromopicolinic Acid
Chemical FormulaC₆H₄BrNO₂
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.3975(12)
b (Å)7.5773(7)
c (Å)12.2500(10)
V (ų)1336.4(2)
Z8
Temperature (K)150(2)
R-factor (%)2.81

Corroborative Evidence: Spectroscopic and Spectrometric Techniques

In the absence of a single crystal, or as a complementary approach, a suite of spectroscopic and spectrometric techniques can provide a robust and self-validating confirmation of the proposed structure of 6-Bromo-4-methylpicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.

Experimental Protocol: NMR Analysis

  • Dissolve a small amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire ¹H and ¹³C NMR spectra.

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Acquisition Acquire 1H & 13C Spectra Sample_Prep->Acquisition Processing Process FID Data (Fourier Transform) Acquisition->Processing Analysis Analyze Spectra (Chemical Shifts, Coupling) Processing->Analysis Structure_Proposal Propose Structure Analysis->Structure_Proposal

Figure 2: Workflow for NMR Spectroscopy.

Expected NMR Data for 6-Bromo-4-methylpicolinic Acid

Based on known chemical shifts for substituted pyridines and related compounds, the following signals would be expected for 6-Bromo-4-methylpicolinic acid.[12][13][14][15]

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~13.0broad singlet-COOH
~7.8singletH-5
~7.6singletH-3
~2.5singlet-CH₃
¹³C~165singletC=O
~150singletC-2
~148singletC-6
~147singletC-4
~128singletC-5
~125singletC-3
~20singlet-CH₃
High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with very high accuracy.[16] By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unambiguously confirmed.

Experimental Protocol: HRMS Analysis

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

  • Measure the m/z of the molecular ion.

MS_Workflow Sample_Prep Prepare Sample Solution Ionization Generate Ions (e.g., ESI) Sample_Prep->Ionization Mass_Analysis Separate Ions by m/z Ionization->Mass_Analysis Detection Detect Ions Mass_Analysis->Detection Elemental_Comp Determine Elemental Composition Detection->Elemental_Comp

Figure 3: Workflow for High-Resolution Mass Spectrometry.

Expected HRMS Data for 6-Bromo-4-methylpicolinic Acid

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic M+2 isotopic pattern in the mass spectrum, providing a clear signature for a bromine-containing compound.[17]

ParameterExpected Value
Molecular FormulaC₇H₆BrNO₂
Calculated Exact Mass ([M+H]⁺) for C₇H₇⁷⁹BrNO₂⁺215.9658
Calculated Exact Mass ([M+H]⁺) for C₇H₇⁸¹BrNO₂⁺217.9638
Isotopic PatternTwo peaks of nearly equal intensity separated by 2 m/z units
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] Each functional group vibrates at a characteristic frequency, providing a molecular "fingerprint".

Experimental Protocol: FTIR Analysis

  • Prepare the sample (e.g., as a KBr pellet or a thin film).

  • Place the sample in the FTIR spectrometer.

  • Acquire the infrared spectrum.

FTIR_Workflow Sample_Prep Prepare Sample (e.g., KBr Pellet) IR_Scan Scan with IR Radiation Sample_Prep->IR_Scan Spectrum_Gen Generate Absorbance Spectrum IR_Scan->Spectrum_Gen Functional_Group_ID Identify Functional Groups Spectrum_Gen->Functional_Group_ID

Figure 4: Workflow for FTIR Spectroscopy.

Expected FTIR Data for 6-Bromo-4-methylpicolinic Acid

The FTIR spectrum of 6-Bromo-4-methylpicolinic acid would be expected to show the following characteristic absorption bands.[19][20][21]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1450C=C and C=N stretchesPyridine ring
1200-1050C-O stretchCarboxylic acid
~600C-Br stretchBromo-substituent

Comparative Analysis

TechniqueInformation ObtainedSample RequirementsThroughputKey AdvantageKey Limitation
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry, crystal packingHigh-quality single crystalLowDefinitive structural proofCrystal growth can be a major bottleneck
NMR Spectroscopy Connectivity, chemical environment of atoms, stereochemistry~1-10 mg, solubleHighRich structural information in solutionDoes not provide solid-state conformation
Mass Spectrometry Elemental composition, molecular weight< 1 mg, solubleVery HighHigh sensitivity and accuracy for formula determinationProvides no information on connectivity or stereochemistry
FTIR Spectroscopy Presence of functional groups~1 mg, solid or liquidVery HighFast and simple confirmation of functional groupsProvides limited information on the overall molecular skeleton

Conclusion

The structural validation of a novel compound like 6-Bromo-4-methylpicolinic acid requires a multi-faceted, self-validating approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for absolute structure determination, its reliance on high-quality crystals can be a significant hurdle.

In the absence of a crystal structure, the combination of high-resolution mass spectrometry to confirm the elemental composition, FTIR spectroscopy to identify key functional groups, and detailed ¹H and ¹³C NMR spectroscopy to piece together the molecular framework provides an exceptionally high level of confidence in the proposed structure. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a robust system for the unequivocal validation of molecular identity, a critical step in any chemical research and development pipeline.

References

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